molecular formula C27H30O17 B12364232 Myricetin-3-O-robinoside CAS No. 145544-43-0

Myricetin-3-O-robinoside

Cat. No.: B12364232
CAS No.: 145544-43-0
M. Wt: 626.5 g/mol
InChI Key: QCIILLDRJZPUDI-NWWRIYFGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricetin 3-(6-rhamnosylgalactoside) has been reported in Quercus ilex with data available.

Properties

CAS No.

145544-43-0

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18-,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

QCIILLDRJZPUDI-NWWRIYFGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Myricetin-3-O-robinoside: Natural Sources, Isolation, and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, is a natural compound with potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in the plant kingdom, with its most significant and well-documented source being the flowers of Abelmoschus manihot (L.) Medik., commonly known as the sunset hibiscus or hibiscus manihot. The flowers of this plant are used in traditional medicine and have been found to be rich in various flavonoids.

While Abelmoschus manihot is the principal reported source, the robinoside moiety is also found in other flavonoid glycosides, suggesting that other plants may contain this compound, though they are not as extensively documented.

Quantitative Analysis of this compound

Quantitative data for this compound is primarily available for Abelmoschus manihot flowers. A study identified a significant amount of a compound reported as "quercetin-3-O-robinobioside" in a purified flavonoid extract from these flowers[1]. Given that other studies on the same plant material consistently report the presence of myricetin (B1677590) and its glycosides, it is highly probable that this was a typographical error and refers to this compound.

Table 1: Quantitative Data for this compound in Abelmoschus manihot

Plant MaterialExtraction MethodAnalytical MethodConcentration (mg/g of dry extract powder)Reference
Flowers of Abelmoschus manihotEthanol (B145695) extraction followed by D101 macroporous resin column chromatographyLC-Q-TOF/MS133.0[1]

Experimental Protocols

Extraction of Total Flavonoids from Abelmoschus manihot Flowers

Several methods have been optimized for the extraction of flavonoids from Abelmoschus manihot flowers, including ultrasonic-assisted extraction and supercritical CO2 extraction.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency.

  • Plant Material: Dried and powdered flowers of Abelmoschus manihot.

  • Solvent: 66% ethanol in water.

  • Solid-to-Liquid Ratio: 1:21 (g/mL).

  • Ultrasonic Power: 9% of 900 W.

  • Extraction Time: 35 minutes.

  • Procedure:

    • Combine the powdered plant material with the extraction solvent in a suitable vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at the specified power for the designated time.

    • After extraction, centrifuge or filter the mixture to separate the extract from the solid plant material.

    • The supernatant containing the flavonoids is then collected for further processing.

3.1.2. Supercritical CO2 (SC-CO2) Extraction

This method employs supercritical carbon dioxide as a solvent, often with a modifier.

  • Plant Material: Dried and powdered flowers of Abelmoschus manihot.

  • Supercritical Fluid: Carbon dioxide (CO2).

  • Modifier: 85% ethanol in water.

  • Pressure: 20 MPa.

  • Temperature: 52°C.

  • Procedure:

    • Load the powdered plant material into the extraction vessel of the SC-CO2 system.

    • Pressurize and heat the CO2 to its supercritical state.

    • Introduce the ethanol modifier into the system.

    • Pass the supercritical fluid through the plant material to extract the flavonoids.

    • Depressurize the fluid in a separator vessel to precipitate the extract.

    • Collect the flavonoid-rich extract.

Isolation of this compound

The isolation of individual flavonoids from the crude extract is typically achieved through chromatographic techniques.

  • Methodology: Column chromatography is a common method for the separation of flavonoids.

  • Stationary Phase: D101 macroporous resin is effective for the initial purification of total flavonoids. For finer separation, silica (B1680970) gel or Sephadex LH-20 can be used.

  • Mobile Phase: A gradient of ethanol in water is used for elution from the macroporous resin. For silica gel chromatography, a solvent system with increasing polarity, such as a gradient of methanol (B129727) in chloroform, can be employed.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the pre-equilibrated column.

    • Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it.

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions rich in this compound.

    • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of flavonoids.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both containing a small amount of an acidifier like formic acid (e.g., 0.1%).

    • Example Gradient: Start with a low percentage of B, increase linearly to a high percentage over a set time, hold for a few minutes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated by its fragmentation.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of its aglycone, myricetin, and other myricetin glycosides are well-documented and provide insights into its potential mechanisms of action. Myricetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties.

Research on other myricetin glycosides has implicated their involvement in various signaling pathways. For instance, Myricetin-3-O-galactopyranoside has been shown to modulate the MAPK/AP-1 and TGFβ/Smad pathways in dermal cells. It is plausible that this compound shares similar biological activities and mechanisms of action due to the common myricetin backbone.

Diagram 1: General Experimental Workflow for this compound Analysis

experimental_workflow plant_material Abelmoschus manihot Flowers (Dried, Powdered) extraction Extraction (e.g., UAE with 66% Ethanol) plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract isolation Isolation (Column Chromatography) crude_extract->isolation quantification Quantification (HPLC-MS/MS) crude_extract->quantification purified_compound Purified this compound isolation->purified_compound purified_compound->quantification bioactivity Biological Activity Studies purified_compound->bioactivity result Concentration Data quantification->result signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Myricetin_Glycoside Myricetin Glycosides (e.g., this compound) MAPK_pathway MAPK Pathway (p38, ERK, JNK) Myricetin_Glycoside->MAPK_pathway Inhibition TGFB_pathway TGF-β/Smad Pathway Myricetin_Glycoside->TGFB_pathway Modulation AP1 AP-1 MAPK_pathway->AP1 Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) AP1->Cellular_Response TGFB_pathway->Cellular_Response

References

An In-depth Technical Guide to Myricetin-3-O-robinoside: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and characterization, and a summary of its known biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on providing practical and in-depth knowledge. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and mandatory visualizations of key processes to facilitate a deeper understanding of this promising bioactive compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, myricetin (B1677590), a flavonol with a distinctive B-ring hydroxylation pattern, and its glycosidic derivatives are of significant interest. This compound is a specific glycoside of myricetin, where a robinobiose (a disaccharide of rhamnose and galactose) is attached at the 3-hydroxyl position. This structural modification can significantly influence its bioavailability, stability, and biological activity compared to its aglycone, myricetin.

Discovery and Natural Occurrence

Table 1: Natural Sources of this compound and Related Glycosides

CompoundPlant SourcePlant PartReference
This compoundManihot esculenta (Cassava)Flowers[1][2][3][4]
This compoundAbelmoschus manihotAerial Parts[1]
Myricetin-3-O-rutinosidePicea abiesNeedles[5]
Myricetin-3-O-rhamnosideBauhinia forficataLeaves[6]
Myricetin-3-O-β-d-galactopyranosideDavilla ellipticaAerial Parts[7]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for the closely related Myricetin-3-O-rutinoside, which differs only by the hexose (B10828440) moiety of the disaccharide, provides valuable insights.

Table 2: Physicochemical Properties of this compound and a Close Structural Analog

PropertyThis compoundMyricetin-3-O-rutinosideReference
Molecular Formula C27H30O17C27H30O17[8]
Molecular Weight 626.52 g/mol 626.52 g/mol [8]
Monoisotopic Mass 626.14830 g/mol 626.14830 g/mol [8]
Appearance -Light yellow to yellow solid[5]
Solubility -Soluble in Ethanol (B145695) (25 mg/mL with sonication)[5]

Experimental Protocols: Isolation and Characterization

Extraction
  • Plant Material Preparation: Air-dry the plant material (e.g., cassava flowers) at room temperature and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or 80% ethanol at room temperature for 24-48 hours with occasional shaking. The process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification

The crude extract is a complex mixture and requires further fractionation and purification to isolate the target compound.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography: Subject the enriched fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC on a C18 column with a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile (B52724) as the mobile phase.

experimental_workflow start Plant Material (e.g., Cassava Flowers) extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Liquid-Liquid Partitioning (EtOAc/n-BuOH fractions) concentration->fractionation silica Silica Gel Column Chromatography fractionation->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: General experimental workflow for the isolation of this compound.
Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum in methanol should exhibit two major absorption bands characteristic of flavonols (Band I: ~350-385 nm; Band II: ~250-270 nm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The fragmentation pattern in MS/MS can provide information about the aglycone and the sugar moieties. For a related compound, Kaempferol-3-O-robinoside, the base peak in the MS/MS spectrum corresponds to the loss of the robinoside radical[6]. A similar fragmentation pattern would be expected for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including signals for the aromatic protons of the myricetin backbone and the protons of the sugar units.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule, which is crucial for confirming the flavonol structure and the nature of the sugar moieties.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar units, and determining the point of glycosylation.

Table 3: Spectroscopic Data for Structurally Similar Myricetin Glycosides

TechniqueCompoundKey ObservationsReference
MS/MS Kaempferol-3-O-robinoside[M-H]⁻ at m/z 593, with a base peak at m/z 284 corresponding to the loss of the robinoside radical.[6]
MS/MS Myricetin-3-O-rhamnoside[M-H]⁻ at m/z 463, with a fragment at m/z 317 corresponding to the myricetin aglycone.[9]
¹H NMR Myricetin-3-O-rhamnosideCharacteristic signals for the myricetin A and B rings and the rhamnose moiety.[10]
¹³C NMR Myricetin-3-O-rutinosideSignals corresponding to the 27 carbon atoms of the molecule.[8]

Biological Activities and Signaling Pathways

The biological activities of this compound have not been as extensively studied as its aglycone, myricetin. However, the known activities of myricetin and its other glycosides provide a strong indication of its potential therapeutic effects. Myricetin is known to possess antioxidant, anti-inflammatory, anticancer, and antidiabetic properties[11]. These activities are often attributed to its ability to modulate various cellular signaling pathways.

For instance, Myricetin 3-O-β-d-galactopyranoside has been shown to exert anti-photoaging effects by inhibiting the MAPK/AP-1 signaling pathway and activating the TGFβ/Smad pathway in dermal cells[12][13]. It has also demonstrated potential anti-osteoporotic properties by stimulating osteoblastogenesis and suppressing adipogenesis via the Wnt/BMP and PPARγ pathways, respectively[14][15]. It is plausible that this compound shares similar mechanisms of action.

signaling_pathway stimulus External Stimulus (e.g., Oxidative Stress, Inflammation) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk myricetin This compound myricetin->mapk Inhibition tgfb TGFβ/Smad Pathway myricetin->tgfb Activation ap1 AP-1 (c-Jun, c-Fos) mapk->ap1 inflammation Inflammatory Response (e.g., MMPs, Pro-inflammatory Cytokines) ap1->inflammation Activation collagen Collagen Synthesis tgfb->collagen Stimulation

References

The Biosynthesis of Myricetin-3-O-robinoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid glycoside. It consists of the flavonol myricetin (B1677590) linked to a robinobiose sugar moiety at the 3-hydroxyl position. Flavonoids, a diverse group of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The glycosylation of flavonoids like myricetin plays a crucial role in their stability, solubility, and bioavailability, thereby modulating their therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the enzymatic reactions, quantitative data, and experimental protocols relevant to its study and potential biotechnological production.

Core Biosynthesis Pathway

The biosynthesis of this compound can be divided into two primary stages:

  • Formation of the Myricetin Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthesis pathways.

  • Sequential Glycosylation: This stage involves the stepwise addition of galactose and rhamnose to the myricetin backbone, catalyzed by specific UDP-glycosyltransferases (UGTs).

The overall pathway is depicted below:

Myricetin_3_O_robinoside_Biosynthesis cluster_aglycone Myricetin Aglycone Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid General Flavonoid Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA General Flavonoid Pathway Chalcone Chalcone p-Coumaroyl-CoA->Chalcone General Flavonoid Pathway Naringenin (B18129) Naringenin Chalcone->Naringenin General Flavonoid Pathway Eriodictyol Eriodictyol Naringenin->Eriodictyol General Flavonoid Pathway Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin General Flavonoid Pathway Dihydromyricetin (B1665482) Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS Myricetin-3-O-galactoside Myricetin-3-O-galactoside Myricetin->Myricetin-3-O-galactoside F3GalT (UGT) + UDP-Galactose This compound This compound Myricetin-3-O-galactoside->this compound

Biosynthesis pathway of this compound.
Myricetin Aglycone Formation

The synthesis of myricetin begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to produce p-Coumaroyl-CoA. This precursor is then utilized in the flavonoid biosynthesis pathway, leading to the formation of the flavanone (B1672756) naringenin. A series of hydroxylation and oxidation steps, catalyzed by enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H) and Flavonol Synthase (FLS), convert naringenin through several intermediates to dihydromyricetin and finally to myricetin.

Sequential Glycosylation to this compound

The formation of the robinobiose moiety on the myricetin backbone is a two-step enzymatic process:

  • Galactosylation: A Flavonol 3-O-galactosyltransferase (F3GalT) catalyzes the transfer of a galactose unit from UDP-galactose to the 3-hydroxyl group of myricetin, forming the intermediate Myricetin-3-O-galactoside.

  • Rhamnosylation: Subsequently, a Flavonol 3-O-glycoside rhamnosyltransferase (F3G-RhaT) transfers a rhamnose unit from UDP-rhamnose to the 6"-hydroxyl group of the galactose moiety of Myricetin-3-O-galactoside, yielding the final product, this compound.

Key Enzymes and Quantitative Data

The critical enzymes in the final steps of this compound biosynthesis are the UDP-glycosyltransferases (UGTs). While specific enzymes for this exact pathway have not been fully characterized in all plant species, studies on homologous enzymes provide valuable insights into their kinetic properties.

Enzyme ClassExample EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Source Plant
Flavonol 3-O-galactosyltransferase MrUGT78W1Myricetin12.0 ± 1.10.021 ± 0.0011750Morella rubra[1]
Flavonol 3-O-rhamnosyltransferase MrUGT78R1Myricetin10.2 ± 0.90.043 ± 0.0024215.7Morella rubra[1]
Flavonol 3-O-rhamnosyltransferase MrUGT78R2Myricetin11.1 ± 1.00.038 ± 0.0023423.4Morella rubra[1]
Flavonol 3-O-rhamnosyltransferase HmF3RTMyricetin---Hypericum monogynum[2]

Note: The kinetic parameters for rhamnosyltransferases were determined with myricetin as the initial aglycone, not Myricetin-3-O-galactoside. However, these enzymes are known to act on 3-O-glycosylated flavonols.

Experimental Protocols

Heterologous Expression and Purification of UGTs

This protocol is adapted for the expression of plant UGTs in E. coli for subsequent characterization.

UGT_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Isolate mRNA Isolate mRNA Synthesize cDNA Synthesize cDNA Isolate mRNA->Synthesize cDNA Amplify UGT gene (PCR) Amplify UGT gene (PCR) Synthesize cDNA->Amplify UGT gene (PCR) Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify UGT gene (PCR)->Ligate into expression vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Ligate into expression vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Culture growth (OD600 0.6-0.8) Culture growth (OD600 0.6-0.8) Transform E. coli (e.g., BL21(DE3))->Culture growth (OD600 0.6-0.8) Induce with IPTG (low temp, e.g., 16-20°C) Induce with IPTG (low temp, e.g., 16-20°C) Culture growth (OD600 0.6-0.8)->Induce with IPTG (low temp, e.g., 16-20°C) Harvest cells (centrifugation) Harvest cells (centrifugation) Induce with IPTG (low temp, e.g., 16-20°C)->Harvest cells (centrifugation) Cell lysis (sonication) Cell lysis (sonication) Harvest cells (centrifugation)->Cell lysis (sonication) Centrifuge to get soluble fraction Centrifuge to get soluble fraction Cell lysis (sonication)->Centrifuge to get soluble fraction Affinity chromatography (e.g., Ni-NTA) Affinity chromatography (e.g., Ni-NTA) Centrifuge to get soluble fraction->Affinity chromatography (e.g., Ni-NTA) Elute purified UGT Elute purified UGT Affinity chromatography (e.g., Ni-NTA)->Elute purified UGT SDS-PAGE analysis SDS-PAGE analysis Elute purified UGT->SDS-PAGE analysis

References

In Silico Prediction of Myricetin-3-O-robinoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, holds significant promise in drug discovery due to the established broad-spectrum bioactivities of its aglycone, Myricetin (B1677590). This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. Given the limited direct computational data for this specific glycoside, this paper outlines a robust workflow using its parent compound, Myricetin, as a case study to demonstrate key methodologies. This guide details protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and network pharmacology. Furthermore, it provides standardized experimental protocols for the validation of in silico findings and visualizes critical signaling pathways potentially modulated by this compound, namely the PI3K/Akt and MAPK pathways. This document serves as a foundational resource for researchers to computationally assess the therapeutic potential of this compound and prioritize experimental validation.

Introduction

Flavonoids are a class of plant secondary metabolites well-regarded for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Myricetin, a prominent member of the flavonol subclass, has been extensively studied for its potential therapeutic applications.[2] Its glycosidic forms, such as this compound, are frequently encountered in nature and may possess unique pharmacokinetic and pharmacodynamic profiles.[3] In silico methodologies offer a time- and cost-effective approach to predict the bioactivity of such natural products, enabling the prioritization of compounds for further investigation.[4]

This guide presents a structured in silico workflow to predict the bioactivity of this compound. The methodologies described are broadly applicable to other flavonoid glycosides.

In Silico Prediction Workflow

The computational prediction of a natural product's bioactivity follows a multi-step process, designed to build a comprehensive profile of its potential therapeutic effects and liabilities.

cluster_0 In Silico Workflow A Compound Structure Acquisition (this compound) B ADMET Prediction A->B SMILES/SDF C Target Identification (Network Pharmacology) A->C F Prioritization for Experimental Validation B->F Favorable Profile D Molecular Docking C->D Predicted Targets E Pathway Analysis D->E Binding Affinity E->F cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Downstream Cell Survival, Proliferation, Metabolism mTOR->Downstream Myricetin This compound Myricetin->PI3K cluster_2 MAPK Signaling Pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Inflammation, Proliferation Transcription->Response Myricetin This compound Myricetin->MEK cluster_3 Cell Viability Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Myricetin-3-O-robinoside: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its applications in oncology, inflammatory disorders, metabolic diseases, and bone health. This document summarizes the quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants.[1] Structurally, it consists of the aglycone myricetin (B1677590) linked to a robinose sugar moiety. While much of the existing research has focused on the aglycone, myricetin, emerging evidence suggests that the glycosidic form, this compound, possesses unique pharmacokinetic and pharmacodynamic properties that warrant dedicated investigation. This guide aims to consolidate the current knowledge on this compound and its therapeutic targets, providing a foundational resource for researchers in the field.

Potential Therapeutic Targets and Mechanisms of Action

This compound and its aglycone, myricetin, have been shown to modulate a multitude of cellular signaling pathways implicated in various diseases. The primary therapeutic areas of interest include cancer, inflammation, diabetes, and osteoporosis.

Anti-Cancer Effects

Myricetin has demonstrated potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer.[2] The proposed mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Signaling Pathways Involved in Anti-Cancer Activity:

  • PI3K/Akt/mTOR Pathway: Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3][4] Inhibition of this pathway leads to decreased cancer cell viability and induction of apoptosis and autophagy.[3][4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Myricetin has been observed to modulate the MAPK pathway, contributing to its anti-cancer effects.[5]

  • p53-Dependent Apoptosis: Myricetin can induce apoptosis in cancer cells through a p53-dependent pathway, highlighting its role in activating tumor suppressor mechanisms.[6]

Anti-Inflammatory Properties

Myricetin and its glycosides exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Signaling Pathways Involved in Anti-Inflammatory Activity:

  • COX and LOX Inhibition: Myricetin-3-O-beta-D-glucuronide has been identified as a potent inhibitor of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[7]

  • NF-κB Signaling: Myricetin can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

Anti-Diabetic Potential

Myricetin has shown promise in the management of diabetes mellitus by improving glucose metabolism and insulin (B600854) sensitivity.

Mechanisms of Anti-Diabetic Action:

  • Nrf2 Activation: Myricetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress, a key contributor to diabetic complications.[9][10][11][12]

  • Modulation of Glucose Metabolism: Myricetin has been shown to influence key genes involved in glucose uptake and insulin signaling, such as GLUT4 and IRS-1.[13]

Osteoporosis Prevention

Myricetin glycosides have demonstrated potential in the prevention and treatment of osteoporosis by promoting bone formation and inhibiting bone resorption.

Signaling Pathways Involved in Osteoprotective Effects:

  • Wnt/β-catenin and BMP Signaling: Myricetin-3-O-β-D-galactopyranoside has been shown to stimulate osteoblast differentiation by activating the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.[14]

  • Inhibition of Adipogenesis: This compound also inhibits the differentiation of mesenchymal stromal cells into adipocytes by suppressing the PPARγ pathway, thereby favoring the osteoblastic lineage.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of myricetin and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Myricetin and its Derivatives

CompoundCell LineAssayIC50 / EC50Reference
MyricetinHCT116 Colon CancerCell Viability83.45 µmol/L[4]
MyricetinSW620 Colon CancerCell Viability233.4 µmol/L[4]
MyricetinOVCAR-3 Ovarian CancerCytotoxicityMore potent than cisplatin[6]
MyricetinA2780/CP70 Ovarian CancerCytotoxicityMore potent than cisplatin[6]
Myricetin-3-O-rhamnosideK562 CellsRadical Scavenging1.4 µg/ml[16]
Myricetin-3-O-galactosideK562 CellsLipid Peroxidation160 µg/ml[16]
Myricetin-3-O-rhamnosideK562 CellsLipid Peroxidation220 µg/ml[16]
Myricetin-3-O-beta-D-glucuronideRBL-1 Cells5-LOX Inhibition0.1 µM[7]
Myricetin-3-O-beta-D-glucuronidePMNL Cells5-LOX Inhibition2.2 µM[7]
Myricetin-3-O-beta-D-glucuronideIntact CellsCOX-1 Inhibition0.5 µM[7]
Myricetin-3-O-beta-D-glucuronideIsolated EnzymeCOX-1 Inhibition10 µM[7]
Myricetin-3-O-beta-D-glucuronideIsolated EnzymeCOX-2 Inhibition8 µM[7]

Table 2: In Vivo Efficacy of Myricetin and its Derivatives

CompoundAnimal ModelDisease ModelDoseEffectReference
Myricetin-3-O-beta-D-glucuronideRatCarrageenan-induced paw edemaED50 15 µg/kgAnti-inflammatory[7]
MyricetinMiddle-aged ratsCerebral ischemiaIntragastric administrationNeuroprotective, Nrf2 activation[9]
MyricetinMiceIntestinal tumorigenesis-Inhibition of Wnt/β-catenin pathway[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental protocols. Note: As detailed protocols for this compound are limited, the following are based on studies of myricetin and its other glycosides and should be adapted and optimized accordingly.

Cell-Based Assays
  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or myricetin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiments
  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Drug Administration: Administer this compound orally at different doses.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[18]

  • Animal Model: Induce focal cerebral ischemia in middle-aged rats by middle cerebral artery occlusion (MCAO).

  • Treatment: Administer this compound intragastrically before and after MCAO.

  • Neurological Deficit Scoring: Evaluate neurological deficits at different time points post-MCAO.

  • Infarct Volume Measurement: After a set period, sacrifice the animals and determine the infarct volume by TTC staining.

  • Biochemical Assays: Measure markers of oxidative stress (ROS, MDA) and antioxidant enzyme activity in brain tissue.[9]

  • Western Blot Analysis: Analyze the expression of Nrf2 and HO-1 in brain tissue.[9]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Signaling Pathways

PI3K_Akt_mTOR_Pathway Myricetin This compound PI3K PI3K Myricetin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Nrf2_Pathway Myricetin This compound Keap1 Keap1 Myricetin->Keap1 Inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Wnt_Pathway Myricetin Myricetin Glycosides Wnt Wnt Myricetin->Wnt Activates Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus & binds to TCF/LEF Osteoblast_Diff Osteoblast Differentiation TCF_LEF->Osteoblast_Diff Promotes

Caption: Wnt/β-catenin signaling in osteoblastogenesis enhanced by Myricetin Glycosides.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_conclusion Conclusion Cell_Culture Cell Culture (e.g., Cancer, Immune cells) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Assays Cell-Based Assays (MTT, Western Blot, etc.) Treatment->Cell_Assays Data_Analysis1 Data Analysis (IC50, Protein Expression) Cell_Assays->Data_Analysis1 Mechanism Elucidation of Mechanism of Action Data_Analysis1->Mechanism Animal_Model Animal Model of Disease (e.g., Inflammation, Cancer) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Observation Observation & Measurement (e.g., Tumor size, Paw edema) Drug_Admin->Observation Data_Analysis2 Data Analysis (Efficacy, Toxicity) Observation->Data_Analysis2 Data_Analysis2->Mechanism Therapeutic_Potential Assessment of Therapeutic Potential Mechanism->Therapeutic_Potential

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant therapeutic potential across a range of diseases in preclinical studies. The modulation of key signaling pathways such as PI3K/Akt/mTOR, Nrf2, and Wnt/β-catenin underscores its pleiotropic effects. However, a notable gap exists in the literature regarding detailed experimental protocols and in-depth studies specifically on this compound. Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

  • Head-to-Head Comparison: Direct comparative studies between this compound and its aglycone, myricetin, are needed to understand the role of the robinose moiety in its biological activity.

  • In-depth Mechanistic Studies: Further investigation into the precise molecular targets and downstream effectors of this compound will provide a more comprehensive understanding of its mechanism of action.

  • Clinical Trials: Well-designed clinical trials are warranted to translate the promising preclinical findings into human therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the benefit of human health.

References

Myricetin-3-O-robinoside: A Key Player in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside, a naturally occurring flavonoid glycoside, is emerging as a significant molecule in the intricate defense systems of plants. As a derivative of the flavonol myricetin (B1677590), it belongs to a class of secondary metabolites widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role in plant defense, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this promising natural compound.

This compound is a flavonoid that consists of a myricetin backbone attached to a robinose moiety at the third position[1]. Flavonoids, in general, are known to be produced by plants in response to microbial infections and play a crucial role in plant immunity[2]. They can act as signaling molecules, antimicrobial agents, and antioxidants, contributing to the overall defense strategy of the plant[3][4].

Quantitative Data on Biological Activities

The biological efficacy of this compound and its aglycone, myricetin, has been quantified in various assays. The following tables summarize key quantitative data, providing a comparative view of their activities.

Table 1: Enzyme Inhibitory Activity
CompoundEnzymeIC50 ValueSource
MyricetinXanthine (B1682287) Oxidase0.40 - 5.02 µM[5]
MyricetinXanthine Oxidase1.46 - 1.90 µM[6]
Quercetin (for comparison)Xanthine Oxidase7.23 µM[7]
Baicalein (for comparison)Xanthine Oxidase9.44 µM[7]
Table 2: Antioxidant Activity
CompoundAssayIC50 ValueSource
Myricetin-3-O-rhamnosideDPPH Radical Scavenging1.4 µg/mL[8]
Myricetin-3-O-galactosideLipid Peroxidation Inhibition160 µg/mL[8]
Myricetin-3-O-rhamnosideLipid Peroxidation Inhibition220 µg/mL[8]

Role in Plant Defense Mechanisms

Flavonoid glycosides, such as this compound, are integral to a plant's defense against a variety of biotic and abiotic stresses. Their functions are multifaceted, ranging from direct antimicrobial action to modulation of plant defense signaling pathways.

1. Antimicrobial and Antifungal Activity: Flavonoids can inhibit the growth of pathogens. For instance, myricetin-3-O-rhamnoside has shown antifungal activity against Candida albicans and Candida tropicalis with a Minimum Inhibitory Concentration (MIC) of 93.8 µg/mL[9]. This suggests that this compound likely contributes to the plant's ability to resist fungal infections.

2. Phytoalexin-like Activity: Plants synthesize and accumulate antimicrobial compounds called phytoalexins at the site of infection. Flavonoids are often induced by pathogen attack and function as phytoalexins[10]. The biosynthesis of myricetin and its glycosides can be upregulated in response to stressors, indicating their role in the plant's inducible defense system.

3. Regulation of Plant-Microbe Interactions: Flavonoids are key signaling molecules in the rhizosphere, mediating interactions between plants and soil microbes[4]. They can act as chemo-attractants for beneficial microbes, such as nitrogen-fixing rhizobia and mycorrhizal fungi, while deterring pathogenic ones[3][4].

4. Antioxidant Defense: Pathogen attack often leads to oxidative stress in plant cells. Myricetin and its glycosides are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby protecting the plant cells from oxidative damage[11][12]. This antioxidant activity is a crucial component of the plant's overall defense response. Myricetin enhances the effects of other antioxidants and can induce the enzyme glutathione (B108866) S-transferase (GST), which protects cells against oxidative stress[11].

Biosynthesis and Signaling

The production of this compound in plants is a result of the flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway. The biosynthesis of myricetin, the aglycone, is a precursor to the formation of its glycosides.

Myricetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin Quercetin Quercetin Dihydroquercetin->Quercetin FLS Myricetin Myricetin Dihydromyricetin->Myricetin FLS This compound This compound Myricetin->this compound

Biosynthesis pathway of this compound.

Upon perception of pathogen-associated molecular patterns (PAMPs), plants activate a defense signaling cascade known as Pattern-Triggered Immunity (PTI). This signaling often involves the production of ROS and the activation of mitogen-activated protein kinase (MAPK) cascades, leading to the expression of defense-related genes, including those involved in flavonoid biosynthesis.

Plant_Defense_Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Activation MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Activation Defense_Genes Defense Gene Expression ROS_Burst->Defense_Genes MAPK_Cascade->Defense_Genes Myricetin_Glycosides This compound Biosynthesis Defense_Genes->Myricetin_Glycosides Cell_Wall_Strengthening Cell Wall Strengthening Defense_Genes->Cell_Wall_Strengthening Antimicrobial_Production Antimicrobial Compound Production Defense_Genes->Antimicrobial_Production

Simplified plant defense signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general method for the extraction and quantification of myricetin glycosides using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

a. Extraction:

  • Harvest and freeze-dry plant tissue (e.g., leaves).

  • Grind the dried tissue to a fine powder.

  • Extract the powder with a solvent mixture, such as 80% methanol (B129727) in water, at a ratio of 1:10 (w/v).

  • Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.

b. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization, is commonly used.

  • Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode is often used for the detection of flavonoids.

  • Quantification: this compound can be quantified using a standard curve prepared with a purified standard of the compound. Multiple Reaction Monitoring (MRM) mode can be used for enhanced selectivity and sensitivity. A typical MRM transition for myricetin would be monitoring the fragmentation of the precursor ion [M-H]⁻ at m/z 317 to characteristic product ions[13][13].

HPLC_Workflow Plant_Material Plant Material (e.g., leaves) Extraction Extraction with Aqueous Methanol Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Separation->ESI_MS Data_Analysis Data Analysis and Quantification ESI_MS->Data_Analysis

Workflow for HPLC-MS analysis.
DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[14][15][16].

a. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations.

  • Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

  • Blank solvent (e.g., methanol).

b. Procedure (Microplate Method):

  • To the wells of a 96-well plate, add 100 µL of the test compound or positive control at different concentrations in triplicate.

  • Add 100 µL of the blank solvent to the blank wells.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

c. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species[5][6][17].

a. Reagents:

  • Xanthine oxidase enzyme solution.

  • Substrate solution (e.g., xanthine).

  • Phosphate (B84403) buffer (e.g., pH 7.5).

  • Test compound (this compound) dissolved in a suitable solvent at various concentrations.

  • Positive control (e.g., Allopurinol).

b. Procedure:

  • In a cuvette or microplate well, prepare a reaction mixture containing the phosphate buffer and the substrate solution.

  • Add the test compound or positive control at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

  • Initiate the reaction by adding the xanthine oxidase enzyme solution.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

c. Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] * 100 Where Ratecontrol is the rate of the reaction without the inhibitor, and Ratesample is the rate of the reaction with the inhibitor. The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.

Conclusion and Future Perspectives

This compound is a flavonoid glycoside with significant potential in the realm of plant defense. Its demonstrated antioxidant and enzyme-inhibitory activities, coupled with the established roles of flavonoids in plant immunity, underscore its importance. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound contributes to plant defense against various pathogens and environmental stresses. Understanding these mechanisms could pave the way for the development of novel, natural product-based strategies for crop protection and for the discovery of new therapeutic agents for human health. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compelling molecule.

References

Methodological & Application

Application Note: Quantification of Myricetin-3-O-robinoside using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative analysis of Myricetin-3-O-robinoside, a flavonoid glycoside. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and formulated products. This method is based on established analytical principles for flavonoid analysis and provides a framework for achieving accurate and reproducible results.

Introduction

This compound is a naturally occurring flavonoid found in various plants, such as cassava flowers[1]. Flavonoids are a class of secondary metabolites known for their diverse biological activities. Accurate quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a comprehensive protocol for its quantification using a reliable and accessible HPLC-UV method.

Experimental

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, an autosampler, and a column oven is required.

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid or Phosphoric acid (for mobile phase modification)

    • Syringe filters (0.45 µm)

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Acetic Acid in Water
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[4]
UV Detection 370 nm[5][6]
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

The sample preparation method will vary depending on the matrix. For a solid plant extract:

  • Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilute the filtered extract with the mobile phase if the concentration of this compound is expected to be outside the linear range of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonization (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. A correlation coefficient (R²) of >0.999 is typically desired[7].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with typical acceptance criteria between 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following table summarizes typical validation parameters for related flavonoid analysis.

Validation ParameterTypical Value
Linearity (R²) > 0.999[7]
Accuracy (Recovery) 89% - 110%[7]
Precision (RSD) < 5%
LOD 0.03 - 0.5 µg/mL
LOQ 0.1 - 1.5 µg/mL

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV quantification.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the equation from the calibration curve to calculate the concentration of the analyte in the sample.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various research and quality control applications involving the analysis of this flavonoid.

References

Cell-based Assays for Assessing Myricetin-3-O-robinoside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid glycoside found in various plants.[1] Like its aglycone, myricetin (B1677590), this compound is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[2][3] These application notes provide detailed protocols for a selection of fundamental cell-based assays to quantitatively assess the biological activity of this compound. The following sections offer step-by-step methodologies for evaluating its cytotoxicity, anti-inflammatory potential, and antioxidant capacity, as well as its effects on key cellular signaling pathways.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of Myricetin Aglycone in Various Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM)Exposure Time
HeLaCervical Cancer22.70 µg/mLNot Specified
T47DBreast Cancer51.43 µg/mLNot Specified
MCF-7Breast Cancer54 µM24 hours[4]
HCT116Colon Carcinoma28.2 µM (LD50)Not Specified[5]
SMMC-7721Hepatocellular Carcinoma<252.2 µM24 hours
Hep3BHepatocellular Carcinoma<252.2 µM24 hours

Note: Data for the aglycone Myricetin is presented for comparative purposes. Specific IC50 values for this compound should be determined experimentally.

Experimental Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines

Principle: The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or other relevant cell type

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Human or Murine IL-6 and TNF-α ELISA kits

  • 24-well or 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) into a 24-well or 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the production of pro-inflammatory cytokines. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected cell culture supernatants.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-6 and TNF-α in each sample based on a standard curve.

Data Presentation:

Table 2: Anti-inflammatory Effects of a Myricetin Glycoside (Myricetin-3-O-β-d-galactopyranoside) on UVA-irradiated HaCaT Keratinocytes

Treatment (25 µM)% Decrease in IL-6 Production% Decrease in TNF-α Production
Myricetin-3-O-β-d-galactopyranoside81.3%66.6%

Note: This data is for Myricetin-3-O-β-d-galactopyranoside, a structurally similar compound, and serves as a reference.[6] The specific inhibitory effects of this compound should be determined experimentally.

Logical Relationship Diagram:

Anti_Inflammatory_Assay cluster_0 Cellular Response LPS LPS Stimulation Cell Macrophage (e.g., RAW 264.7) LPS->Cell Myricetin This compound Myricetin->Cell Inhibition Cytokines IL-6 & TNF-α Production Cell->Cytokines

Caption: Inhibition of LPS-induced cytokine production.

Antioxidant Capacity: Intracellular ROS Scavenging Assay

Principle: This assay measures the ability of this compound to reduce intracellular levels of reactive oxygen species (ROS). The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Experimental Protocol:

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DCFH-DA solution

  • An oxidizing agent to induce ROS (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Loading with DCFH-DA: Remove the medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

  • ROS Induction: Add an oxidizing agent like H2O2 (e.g., 100 µM) to the cells to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).

Data Presentation:

Table 3: Antioxidant Activity of Myricetin Glycosides

CompoundAssayIC50 / EC50
Myricetin-3-O-rhamnosideRadical Scavenging1.4 µg/mL[7]
Myricetin-3-O-galactosideLipid Peroxidation Inhibition160 µg/mL[7]
Myricetin-3-O-rhamnosideLipid Peroxidation Inhibition220 µg/mL[7]

Note: Data for structurally related myricetin glycosides are provided for reference. The specific antioxidant capacity of this compound should be determined experimentally.

Signaling Pathway Analysis: Western Blotting

Principle: Western blotting is used to detect the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Changes in the phosphorylation of proteins like ERK, JNK, p38 (MAPK pathway), and Akt (PI3K/Akt pathway) can indicate pathway activation or inhibition.

Experimental Protocol:

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound with or without a stimulus (e.g., growth factor, inflammatory agent). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagrams:

MAPK_Pathway cluster_mapk MAPK Signaling Pathway Stimulus Stimulus (e.g., UVA) p38 p38 Stimulus->p38 ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK Myricetin This compound Myricetin->p38 Inhibition Myricetin->ERK Inhibition Myricetin->JNK Inhibition AP1 AP-1 (c-Fos/c-Jun) p38->AP1 ERK->AP1 JNK->AP1 Inflammation Inflammation & Gene Expression AP1->Inflammation

Caption: this compound's potential inhibition of the MAPK pathway.

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Myricetin This compound Myricetin->PI3K Inhibition

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Activity of Myricetin-3-O-robinoside in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a flavonoid glycoside, a naturally occurring compound found in various plants. Its aglycone, Myricetin (B1677590), has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in macrophages.[1][2][3] These application notes provide a comprehensive guide to assessing the anti-inflammatory potential of this compound in a macrophage cell line model, specifically RAW 264.7 cells stimulated with lipopolysaccharide (LPS). The protocols detailed below outline methods for quantifying the inhibition of pro-inflammatory mediators and elucidating the underlying molecular mechanisms.

Data Presentation

Disclaimer: The following quantitative data is based on studies conducted with Myricetin , the aglycone of this compound. This information is provided as an estimation of potential activity, and the actual inhibitory concentrations for this compound may vary.

Table 1: Inhibitory Effects of Myricetin on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorAssay MethodMyricetin Concentration (µM)Observed InhibitionReference
Nitric Oxide (NO)Griess Assay10 - 100Dose-dependent reduction[3]
Tumor Necrosis Factor-α (TNF-α)ELISA10 - 100Dose-dependent reduction[3]
Interleukin-6 (IL-6)ELISA10 - 100Dose-dependent reduction[3][4]
Interleukin-1β (IL-1β)ELISA / RT-PCR50Significant reduction[2]
Inducible Nitric Oxide Synthase (iNOS)Western Blot / RT-PCR10 - 100Dose-dependent reduction[3]
Cyclooxygenase-2 (COX-2)Western Blot10 - 100Dose-dependent reduction[3]

Table 2: Modulation of Signaling Pathways by Myricetin in LPS-Stimulated RAW 264.7 Macrophages

Signaling PathwayProtein TargetMethodMyricetin Concentration (µM)Observed EffectReference
NF-κBPhospho-p65Western Blot50Inhibition of phosphorylation[2]
NF-κBPhospho-IκBαWestern Blot50Inhibition of phosphorylation[2]
MAPKPhospho-p38Western BlotNot SpecifiedInhibition of phosphorylation[5]
MAPKPhospho-ERKWestern BlotNot SpecifiedInhibition of phosphorylation[5]
MAPKPhospho-JNKWestern Blot50Inhibition of phosphorylation[2]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess and MTT assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or Myricetin as a positive control) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Assessment of Cell Viability (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO.

  • Protocol:

    • After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Analysis of Signaling Pathways (Western Blot)
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling, such as the phosphorylation status of NF-κB and MAPK pathway components.

  • Protocol:

    • After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assessment of Anti-inflammatory Activity cluster_data Data Analysis culture Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Quantification (ELISA) stimulate->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) stimulate->western_blot analysis Quantify Inhibition & Pathway Modulation viability->analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity.

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKK MAPKKs MyD88->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nucleus->Genes Transcription p38 p38 MAPKK->p38 P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P AP1 AP-1 (nucleus) p38->AP1 ERK->AP1 JNK->AP1 AP1->Genes Transcription Myricetin This compound Myricetin->IKK Myricetin->MAPKK

Caption: Myricetin's proposed mechanism of action on NF-κB and MAPK pathways.

References

Application Notes and Protocols for the Study of Myricetin-3-O-robinoside Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a flavonoid glycoside found in various plants, including cassava flowers.[1][2] As a member of the myricetin (B1677590) family, it is anticipated to possess a range of biological activities, including enzyme inhibition, which is a key area of investigation for drug discovery and development. While specific kinetic data for this compound is limited in the current literature, the extensive research on its aglycone, myricetin, and related glycosides provides a strong foundation for predicting its potential targets and for designing robust experimental protocols to elucidate its specific inhibitory profile.

These application notes provide a summary of the known enzyme inhibition kinetics of myricetin and its derivatives, detailed protocols for relevant enzyme assays, and visual workflows to guide experimental design. This information is intended to empower researchers to effectively investigate the enzyme inhibition properties of this compound.

Data Presentation: Enzyme Inhibition Kinetics of Myricetin and its Glycosides

The following tables summarize the available quantitative data on the inhibition of various enzymes by myricetin and its glycosides. This data serves as a valuable reference for selecting potential enzyme targets for this compound.

Table 1: Inhibition of Various Enzymes by Myricetin

Enzyme TargetOrganism/SystemInhibition Constant (Kᵢ)Inhibition TypeIC₅₀Reference
Cytochrome P450 3A4 (CYP3A4)Human143.1 µMUncompetitive-[3]
Cytochrome P450 2C9 (CYP2C9)Human31.12 µMNoncompetitive-[3]
Cytochrome P450 2D6 (CYP2D6)Human53.44 µMNoncompetitive-[3]
Cytochrome P450 2B1 (CYP2B1)Rat69.70 µMCompetitive-[3]
Cytochrome P450 3A2 (CYP3A2)Rat37.57 µMMixed-[3]
Cytochrome P450 2C11 (CYP2C11)Rat14.88 µMMixed-[3]
Cytochrome P450 2D1 (CYP2D1)Rat17.39 µMMixed-[3]

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by Myricetin Glycosides

CompoundEnzyme TargetIC₅₀Reference
Myricetin-3-O-rhamnosideα-Amylase65.17 ± 0.43 µg/mL[4]
Myricetin-3-O-rhamnosideα-Glucosidase69.02 ± 0.65 µg/mL[4]

Table 3: Inhibition of Other Enzymes and Biological Processes by Myricetin Glycosides

CompoundTarget/ProcessIC₅₀/InhibitionReference
Myricetin-3-O-galactosideXanthine (B1682287) Oxidase57% inhibition at 100 µg/mL[5]
Myricetin-3-O-rhamnosideXanthine Oxidase59% inhibition at 100 µg/mL[5]
Myricetin-3-O-galactosideLipid Peroxidation160 µg/mL[5]
Myricetin-3-O-rhamnosideLipid Peroxidation220 µg/mL[5]
Myricetin-3-O-beta-D-glucuronideCOX-1 (isolated enzyme)10 µM[6]
Myricetin-3-O-beta-D-glucuronideCOX-2 (isolated enzyme)8 µM[6]
Myricetin-3-O-beta-D-glucuronide5-LOX (RBL-1 cells)0.1 µM[6]

Experimental Protocols

The following are detailed methodologies for key enzyme inhibition assays relevant to the study of this compound.

Protocol 1: α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: α-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9) with 6 mM NaCl

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations and 50 µL of α-amylase solution.

  • Incubate the mixture at 37°C for 10 minutes.

  • Add 50 µL of starch solution to initiate the reaction.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Xanthine Oxidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • This compound (test compound)

  • Phosphate buffer (pH 7.5)

  • UV-Vis spectrophotometer or 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a quartz cuvette or a UV-transparent 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine solution.

  • Initiate the reaction by adding xanthine oxidase solution.

  • Immediately monitor the formation of uric acid by measuring the increase in absorbance at 295 nm for 5-10 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay (General Protocol)

Objective: To assess the inhibitory potential of this compound on specific human CYP isoforms.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • Specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9)

  • NADPH regenerating system

  • This compound (test compound)

  • Known CYP inhibitors (positive controls, e.g., ketoconazole (B1673606) for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) for reaction termination

  • LC-MS/MS for metabolite quantification

Procedure:

  • Prepare a stock solution of this compound.

  • Pre-incubate the test compound at various concentrations with HLMs or recombinant CYPs in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Terminate the reaction by adding cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition and determine the IC₅₀ value. To determine the mechanism of inhibition (competitive, noncompetitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

Enzyme_Inhibition_Assay_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) mix Mix Reagents and Test Compound prep_reagents->mix prep_compound Prepare Test Compound (this compound) prep_compound->mix preincubate Pre-incubation mix->preincubate add_substrate Add Substrate (Initiate Reaction) preincubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Signal (e.g., Absorbance) stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ calculate->determine_ic50 CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Microsomes or Recombinant CYPs pre_incubate Pre-incubate Microsomes with Test Compound prep_microsomes->pre_incubate prep_compound Prepare Test Compound and Controls prep_compound->pre_incubate prep_substrate Prepare Probe Substrate start_reaction Initiate Reaction with Substrate and NADPH prep_substrate->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms_analysis LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms_analysis data_analysis Calculate Inhibition and Determine IC₅₀/Ki lcms_analysis->data_analysis Inhibition_Kinetics_Logic start Perform Initial IC₅₀ Determination kinetics Conduct Kinetic Studies (Vary [Substrate] and [Inhibitor]) start->kinetics plots Generate Lineweaver-Burk or Dixon Plots kinetics->plots mechanism Determine Mechanism of Inhibition (Competitive, Noncompetitive, etc.) plots->mechanism ki Calculate Inhibition Constant (Ki) mechanism->ki

References

Application Notes and Protocols for Studying the In Vivo Effects of Myricetin-3-O-robinoside

Author: BenchChem Technical Support Team. Date: December 2025

A Cursory Note on Bioavailability: Myricetin-3-O-robinoside, a glycosylated flavonoid, is subject to in vivo hydrolysis by intestinal microflora, leading to the release of its aglycone, myricetin (B1677590). Consequently, the biological activities observed are largely attributable to myricetin. These application notes, therefore, focus on the in vivo effects of myricetin, serving as a proxy for its glycoside form.

Anti-Diabetic Effects in Animal Models

Myricetin has demonstrated significant potential in the management of type 2 diabetes by improving glucose homeostasis and insulin (B600854) sensitivity. Animal models are crucial for elucidating the mechanisms underlying these therapeutic effects.

Animal Models
  • High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Rats: This model mimics the progression of type 2 diabetes in humans, characterized by insulin resistance followed by beta-cell dysfunction.

  • Fructose-Fed Rats: This model specifically induces insulin resistance, hyperinsulinemia, and hypertriglyceridemia, key features of metabolic syndrome and early-stage type 2 diabetes.[1]

Experimental Protocol: HFD/STZ-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes and subsequent treatment with myricetin to evaluate its anti-diabetic properties.

Materials:

  • Male Wistar rats

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • Myricetin

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Standard laboratory equipment for animal handling, blood collection, and biochemical analysis.

Procedure:

  • Induction of Diabetes:

    • Acclimatize male Wistar rats for one week.

    • Feed the rats an HFD for a specified period to induce insulin resistance.

    • Following the HFD period, administer a single low dose of STZ (dissolved in citrate buffer) intraperitoneally to induce partial beta-cell damage.

    • Monitor blood glucose levels to confirm the diabetic state.

  • Myricetin Administration:

    • Divide the diabetic rats into control and treatment groups.

    • Administer myricetin (e.g., orally or via injection) to the treatment group at various dosages for a defined period. The control group receives the vehicle.

  • Assessment of Anti-Diabetic Effects:

    • Monitor fasting blood glucose and insulin levels regularly.

    • Perform an oral glucose tolerance test (OGTT) to assess glucose utilization.

    • At the end of the study, collect blood and tissue samples (pancreas, liver, muscle) for biochemical and histological analysis.

    • Analyze serum for lipid profile (triglycerides, cholesterol).

    • Assess pancreatic tissue for beta-cell protection through histology and markers of apoptosis (Bax and Bcl-2).[1]

    • Analyze gene expression of insulin receptors and glucose transporters (e.g., GLUT4) in relevant tissues.[1]

Quantitative Data Summary
Animal ModelTreatmentDosageDurationKey FindingsReference
High-Fat Diet/STZ-Induced Diabetic RatsMyricetinNot SpecifiedNot SpecifiedSignificantly reduced serum glucose and insulin. Increased expression of insulin receptor and GLUT4 genes. Protected pancreatic cells from apoptosis.[1]
Fructose-Fed RatsMyricetin1 mg/kg (IV, 3 times daily)14 daysMarkedly reduced hyperglycemia and hypertriglyceridemia. Improved insulin sensitivity via IRS-1-associated PI3-kinase/Akt activity.[1][2]
STZ-Induced Diabetic Wistar RatsMyricetinNot SpecifiedNot SpecifiedDecreased DPP-4 activity and expression, leading to increased circulating GLP-1 and insulin levels. Reduced NLRP3 inflammasome activation.[3]

Signaling Pathway: Myricetin's Anti-Diabetic Action

G cluster_Pancreas Pancreatic β-cells cluster_Muscle Muscle Cells Myricetin Myricetin Bax Bax (Apoptosis) Myricetin->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptosis) Myricetin->Bcl2 Promotes DPP4 DPP-4 Myricetin->DPP4 Inhibits PI3K_Akt PI3K/Akt Pathway Myricetin->PI3K_Akt Activates Insulin_Secretion Insulin Secretion GLP1 GLP-1 GLP1->Insulin_Secretion Stimulates DPP4->GLP1 Degrades GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: Myricetin's anti-diabetic signaling pathways.

Anti-Inflammatory Effects in Animal Models

Myricetin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Animal Models
  • Carrageenan-Induced Paw Edema in Mice: A classic model of acute inflammation used to screen for anti-inflammatory drugs.

  • LPS-Induced Acute Lung Injury (ALI) in Mice: A model for studying severe inflammatory responses in the lungs.[4]

  • Bleomycin-Treated Mice: A model for studying pulmonary inflammation and fibrosis.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the induction of acute inflammation and the evaluation of the anti-inflammatory effects of Myricetin-3-O-β-galactoside (a glycoside of myricetin).

Materials:

  • Male Swiss mice

  • Myricetin-3-O-β-galactoside

  • Carrageenan solution (1%)

  • Plethysmometer or calipers

Procedure:

  • Treatment Administration:

    • Administer Myricetin-3-O-β-galactoside orally to the treatment groups at various doses. The control group receives the vehicle.

  • Induction of Inflammation:

    • One hour after treatment, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
Carrageenan-Induced Paw Edema in RatsMyricetin-3-O-beta-D-glucuronideED50: 15 µg/kg (p.o.)Marked and dose-dependent anti-inflammatory effect.[6]
Freund's Adjuvant Arthritis in RatsMyricetin-3-O-beta-D-glucuronide150 µg/kg (p.o.) for 14 daysInhibition of paw swelling by 18.1% (left paw) and 20.6% (right paw).[6]
LPS-Induced Acute Lung Injury in MiceMyricetinNot SpecifiedSignificantly inhibited the production of pro-inflammatory cytokines. Attenuated pulmonary edema and histological severities.[4]
Bleomycin-Treated MiceMyricetin100 mg/kg for 7 daysSignificantly improved the infiltration of inflammatory cells in the lung tissue. Reduced the expression of IL-6, TNF-α, IFN-γ, and IL-1α.[5]

Signaling Pathway: Myricetin's Anti-Inflammatory Action

G cluster_pathways Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway (JNK, p-ERK, p38) Inflammatory_Stimuli->MAPK_Pathway Activates Myricetin Myricetin Myricetin->NFkB_Pathway Inhibits Myricetin->MAPK_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Induces MAPK_Pathway->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Mediates

Caption: Myricetin's inhibition of inflammatory pathways.

Neuroprotective Effects in Animal Models

Myricetin has shown promise in protecting against neuronal damage in models of neurodegenerative diseases, primarily through its antioxidant and anti-inflammatory actions.

Animal Models
  • 3xTg Mouse Model of Alzheimer's Disease: A transgenic model that develops both amyloid-beta plaques and tau pathology.[7]

  • Pentylenetetrazol (PTZ)-Induced Seizures in Mice: An acute seizure model used to study epilepsy and neuroprotection.[8][9]

Experimental Protocol: 3xTg Mouse Model of Alzheimer's Disease

This protocol describes the use of the 3xTg mouse model to assess the neuroprotective effects of myricetin.

Materials:

  • 3xTg mice

  • Myricetin

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Equipment for tissue processing, Western blotting, and immunohistochemistry.

Procedure:

  • Treatment:

    • Administer myricetin (e.g., via intraperitoneal injection) to 3xTg mice for a specified duration (e.g., 14 days).[7]

  • Behavioral Assessment:

    • Conduct behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, sacrifice the mice and collect brain tissue.

    • Analyze brain homogenates for levels of amyloid-beta, tau hyperphosphorylation, synaptic proteins, and markers of oxidative stress using Western blotting and ELISA.

    • Perform immunohistochemistry to visualize amyloid plaques and neurofibrillary tangles.

    • Assess mitochondrial dysfunction and reactive oxygen species generation.[7]

Quantitative Data Summary
Animal ModelTreatmentDosageDurationKey FindingsReference
3xTg Mice (Alzheimer's)MyricetinNot Specified14 days (i.p.)Improved spatial cognition, learning, and memory. Ameliorated tau phosphorylation and reduced synaptic protein loss. Reduced reactive oxygen species, lipid peroxidation, and DNA oxidation. Rescued mitochondrial dysfunction.[7]
PTZ-Induced Seizures in MiceMyricetin200 mg/kg (oral)5 daysReduced seizure severity and mortality. Improved cognitive and motor functions. Reduced neuronal damage and apoptosis. Decreased oxidative stress markers (MDA) and restored antioxidant enzymes (SOD, GSH). Attenuated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[8][9]

Experimental Workflow: Neuroprotection Study

G Start Start: Select Animal Model (e.g., 3xTg Mice) Acclimatization Acclimatization Start->Acclimatization Grouping Divide into Control and Treatment Groups Acclimatization->Grouping Treatment Administer Myricetin or Vehicle Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochemical Histological Histological Analysis (IHC, Staining) Sacrifice->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: Workflow for an in vivo neuroprotection study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myricetin-3-O-robinoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the extraction yield of Myricetin-3-O-robinoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoid glycosides.

Issue Potential Cause Recommended Solution
Low Extraction Yield Incomplete cell wall disruptionEnsure plant material is finely ground to a small particle size to maximize surface area contact with the solvent.[1]
Inappropriate solvent choiceThis compound, as a glycoside, is more polar than its aglycone. Use polar solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures of these.[1][2] Consider novel solvents like Deep Eutectic Solvents (DES) which have shown high efficiency for flavonoid extraction.[3][4]
Suboptimal extraction parametersOptimize extraction time, temperature, and solid-to-liquid ratio. Prolonged extraction at high temperatures can lead to degradation.[5][6]
Compound degradationMyricetin (B1677590) and its glycosides can be sensitive to high temperatures and alkaline pH.[6][7][8] Maintain a slightly acidic to neutral pH and use moderate temperatures.
Co-extraction of Impurities Non-selective solventEmploy a multi-step extraction strategy. Start with a non-polar solvent to remove lipids and chlorophyll (B73375) before extracting with a polar solvent.[2]
Complex plant matrixUtilize purification techniques such as solid-phase extraction (SPE) with C18 cartridges or column chromatography with resins like Sephadex.[9][10][11]
Inconsistent Results Variability in plant materialThe concentration of flavonoids can vary depending on the plant's age, growing conditions, and harvest time. Use plant material from a consistent source.
Inconsistent extraction procedureStrictly adhere to the optimized protocol for each extraction to ensure reproducibility.
Difficulty in Quantification (HPLC) Poor peak shape (tailing, fronting)Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) to improve peak symmetry.[9][12] Ensure the injection solvent is compatible with the mobile phase.[12]
Low signal intensityOptimize mass spectrometry parameters (ionization mode, voltages) for the specific compound.[12][13] Concentrate the sample or use a more sensitive detector.
Isomer interferenceOptimize the chromatographic method (e.g., column chemistry, temperature, gradient) to achieve baseline separation of isomers.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: As a flavonoid glycoside, this compound is relatively polar. Therefore, polar solvents are most effective. Aqueous mixtures of ethanol or methanol are commonly used.[1][2] For instance, 70% ethanol has been found to be efficient for flavonoid extraction.[1] Recent studies also highlight the potential of Deep Eutectic Solvents (DES) as green and highly efficient alternatives.[3][4]

Q2: How can I prevent the degradation of this compound during extraction?

A2: Myricetin and its derivatives are susceptible to degradation at high temperatures and alkaline pH.[6][8] It is recommended to perform extractions at moderate temperatures (e.g., 40-60°C) and to maintain a neutral or slightly acidic pH of the extraction solvent.[5][6][7]

Q3: Is it necessary to perform a pre-extraction step with a non-polar solvent?

A3: A pre-extraction or defatting step with a non-polar solvent like hexane (B92381) or petroleum ether is highly recommended, especially for plant materials rich in lipids and chlorophyll. This will remove non-polar impurities that can interfere with the subsequent extraction and purification of the polar this compound.[2]

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE)?

A4: UAE can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration.[5][15] The ultrasonic waves facilitate the disruption of plant cell walls, enhancing the release of the target compound into the solvent.[3]

Q5: Can enzymatic hydrolysis improve the yield of this compound?

A5: Enzymatic hydrolysis is typically used to cleave the sugar moiety (robinose in this case) to yield the aglycone (myricetin). If your goal is to extract the aglycone, then enzymatic treatment with enzymes like pectinase (B1165727) or cellulase (B1617823) prior to extraction can improve the overall yield of myricetin by breaking down the plant cell wall and releasing the glycoside for subsequent hydrolysis.[16][17] However, if you want to isolate the intact this compound, enzymatic hydrolysis should be avoided as it will convert your target compound.

Quantitative Data Presentation

Table 1: Comparison of Myricetin Yield with Different Extraction Methods and Solvents
Plant SourceExtraction MethodSolventKey ParametersMyricetin YieldReference
Myrica leavesUltrasound-Assisted DES ExtractionCholine chloride–oxalic acid (DES-5) with 19% water45 min, 72°C, 37:1 liquid-to-solid ratio22.47 mg/g[3]
Hovenia acerba seedUltrasound-Assisted Extraction60% Ethanol40°C, 180 W, 20 mL/g liquid-to-solid ratio0.53 mg/g[5]
Abelmoschus manihot flowersDeep Eutectic Solvent ExtractionCholine chloride and methacrylic acid (1:2 molar ratio)30 min, 30°C, 35:1 solid-to-solvent ratio1.11 mg/g[4]
Abelmoschus manihot flowersSupercritical CO2 Extraction85% Ethanol as modifier52°C, 20 MPa41.96 mg/g (total flavonoids)[18][19]

Note: Data for this compound specifically is limited. The yields above are for myricetin, the aglycone, which can serve as an indicator for the presence of its glycosides in the plant material.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Plant Material

This protocol is a general guideline and should be optimized for your specific plant material and target compound.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g).

  • Add the extraction solvent (e.g., 60% ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 g/mL).[5]

  • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

  • Set the extraction parameters:

    • Temperature: e.g., 40°C[5]

    • Time: e.g., 30 minutes[5]

    • Ultrasonic Power: e.g., 180 W[5]

3. Post-Extraction:

  • Centrifuge the mixture to separate the extract from the solid residue.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particles.

  • The resulting filtrate is the crude extract containing this compound.

4. Analysis:

  • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) for quantification of this compound.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for purifying flavonoid glycosides from a crude extract.

1. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing a suitable volume of methanol followed by deionized water.[12]

2. Sample Loading:

  • Dissolve the dried crude extract in a minimal amount of the initial mobile phase used for HPLC analysis or a weak solvent (e.g., water with a low percentage of organic solvent).

  • Load the dissolved sample onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol) to remove highly polar impurities.

4. Elution:

  • Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.[12] The optimal solvent and its concentration should be determined experimentally.

5. Final Steps:

  • Collect the eluate containing the purified compound.

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitute the purified sample in a suitable solvent for analysis or further experiments.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Purification plant_material Plant Material (e.g., Abelmoschus manihot flowers) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (e.g., 60% Ethanol, 40°C, 30 min) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC Analysis crude_extract->hplc spe Solid-Phase Extraction (SPE) crude_extract->spe purified_compound Purified this compound spe->purified_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield cause1 Incomplete Cell Disruption start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Suboptimal Parameters start->cause3 cause4 Compound Degradation start->cause4 solution1 Optimize Grinding cause1->solution1 solution2 Use Polar Solvents (e.g., aq. Ethanol) cause2->solution2 solution3 Optimize Time, Temp., Solid/Liquid Ratio cause3->solution3 solution4 Control Temp. & pH cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Stability of Myricetin-3-O-robinoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Myricetin-3-O-robinoside under various experimental conditions. The information is primarily based on studies of its aglycone, myricetin (B1677590), and general principles of flavonoid chemistry, as specific stability data for this compound is limited. The robinose sugar moiety is generally expected to enhance the stability of the myricetin backbone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a rapid decrease in the concentration of my this compound solution during my experiments. What could be the cause?

A1: Several factors can contribute to the degradation of this compound. Based on studies of its aglycone, myricetin, the primary factors to consider are pH and temperature.

  • pH: Myricetin is highly susceptible to degradation in neutral to alkaline conditions (pH > 7) through base-catalyzed degradation[1]. If your experimental medium is not acidic, you will likely observe significant degradation. Myricetin shows maximum stability at acidic pH, around pH 2.0 to 3.0[2][3].

  • Temperature: Elevated temperatures accelerate the degradation of myricetin[2][3][4]. If your experiment requires heating, be aware that this will likely increase the rate of degradation. Lower temperatures (e.g., 4°C or below) are recommended for storage and during experimental procedures whenever possible[5].

  • Oxygen and Light: Flavonoids can also be sensitive to oxygen and light, which can cause oxidative degradation and photodegradation[6][7]. It is advisable to work with freshly prepared solutions, store them in the dark, and consider de-gassing your solvents.

Troubleshooting Checklist:

  • Verify the pH of your solution: Is it within the acidic range (ideally pH 2-5)?

  • Monitor the temperature: Are you unnecessarily exposing the compound to high temperatures?

  • Protect from light and oxygen: Are your solutions stored in amber vials or wrapped in foil? Have you considered using de-gassed solvents or working under an inert atmosphere for sensitive, long-term experiments?

Q2: What is the expected stability of this compound in different buffer systems?

Q3: How does the sugar moiety (robinoside) affect the stability compared to the aglycone, myricetin?

A3: Generally, the presence of a sugar group (glycosylation) at the 3-position of a flavonoid can protect the molecule from degradation[8]. The sugar moiety can sterically hinder the parts of the molecule susceptible to enzymatic or chemical degradation. Therefore, this compound is expected to be more stable than myricetin, particularly against enzymatic degradation and possibly against pH-induced degradation to some extent. However, the fundamental instability at high pH and temperature will likely persist.

Q4: Are there any visual indicators of this compound degradation?

A4: Degradation of flavonoids is often accompanied by a color change in the solution. While specific details for this compound are not documented, you may observe a yellowing or browning of your solution upon degradation, especially at higher pH values. However, the most reliable method to assess stability is through analytical techniques like HPLC, which can quantify the remaining parent compound and detect the appearance of degradation products.

Quantitative Data Summary

The following tables summarize the stability data for the aglycone, myricetin, at different pH values and temperatures. This data can serve as a proxy to estimate the behavior of this compound, keeping in mind that the glycoside is likely more stable.

Table 1: pH-Dependent Stability of Myricetin at 23°C

pHBuffer SystemHalf-life (t½) in hours
3Citrate (B86180)1155
8Phosphate (B84403)0.1

Data extracted from a study on myricetin stability[1].

Table 2: Temperature-Dependent Stability of Myricetin at pH 2.0

Temperature (°C)Stability Observation
Below 40Relatively stable
60 and 80Rapid degradation

Data derived from a preformulation study of myricetin[4].

Experimental Protocols

Protocol for Assessing pH Stability of this compound

This protocol is adapted from studies on myricetin[1].

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 0.1 M citrate for pH 3-5, 0.1 M phosphate for pH 5-8, and 0.1 M borate (B1201080) for pH 8-10).

    • Adjust the pH of each buffer to the desired value using NaOH or HCl.

    • Ensure a constant ionic strength across all buffers by adding NaCl (e.g., to 0.2 M)[1].

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol) where it is highly soluble.

    • Dilute the stock solution with each of the prepared buffers to a final target concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <20% v/v) to minimize its effect on stability[1].

  • Incubation:

    • Incubate the prepared samples at a constant temperature (e.g., 23°C or 37°C)[1].

    • Protect the samples from light.

  • Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time. From this, the degradation rate constant (k) and half-life (t½) can be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3-10) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubation Incubate at Constant Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics results Calculate Half-life (t½) kinetics->results

Caption: Experimental workflow for stability testing.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_conditions Conditions & Impact pH pH High_pH High pH (Alkaline) pH->High_pH Low_pH Low pH (Acidic) pH->Low_pH Temp Temperature High_Temp High Temperature Temp->High_Temp Low_Temp Low Temperature Temp->Low_Temp Stability This compound Stability High_pH->Stability Decreases Low_pH->Stability Increases High_Temp->Stability Decreases Low_Temp->Stability Increases

Caption: Factors affecting stability.

References

Preventing degradation of Myricetin-3-O-robinoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Myricetin-3-O-robinoside during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other flavonoids, is susceptible to degradation from several environmental factors. The primary contributors to its degradation are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of flavonoids.[1]

  • pH: Flavonoids are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline solutions. Myricetin (B1677590), the aglycone of this compound, is most stable at a pH of 2.0.[2]

  • Light: Exposure to UV and visible light can induce photodegradation.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Humidity: High humidity can promote hydrolytic reactions, potentially cleaving the robinoside sugar moiety from the myricetin aglycone.

Q2: How does the glycosylation in this compound affect its stability compared to its aglycone, Myricetin?

A2: Glycosylation, the attachment of a sugar moiety (in this case, robinose), generally enhances the stability of flavonoids compared to their aglycone forms.[4] The sugar group can protect the core flavonoid structure from oxidative and photodegradation. However, the glycosidic bond itself can be susceptible to hydrolysis under acidic or enzymatic conditions, which would release the less stable myricetin aglycone.[5]

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term stability of solid this compound, it is recommended to store the compound at -20°C or below in a tightly sealed, opaque container to protect it from light, moisture, and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q4: I am preparing solutions of this compound for my experiments. What is the best way to maintain its stability in solution?

A4: To maintain the stability of this compound in solution, consider the following:

  • Solvent Choice: Dissolve the compound in a suitable organic solvent such as methanol (B129727) or ethanol. For aqueous solutions, use a slightly acidic buffer (pH 3-6) to minimize degradation.[3]

  • Temperature: Prepare solutions fresh and keep them on ice or at 4°C during use. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Deoxygenation: For sensitive experiments, use deoxygenated solvents to prepare your solutions to minimize oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions of this compound before each experiment. If using a previously prepared stock, validate its integrity via HPLC before use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Degradation in assay buffer Ensure the pH of your assay buffer is slightly acidic (pH < 7). If the experimental conditions require a neutral or alkaline pH, minimize the incubation time of this compound in the buffer.
Photodegradation during experiment Protect your experimental setup from direct light, especially during long incubation periods. Use opaque plates or cover them with foil.
Oxidation in culture media Minimize the exposure of your solutions and media containing this compound to air. Consider working under a laminar flow hood with minimal air disturbance.
Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain the stability of the compound during the HPLC run.[4]
Hydrolysis to aglycone An earlier eluting peak corresponding to the myricetin aglycone may appear. This can be confirmed by running a myricetin standard. To avoid this, ensure your sample preparation and storage conditions are optimal (low temperature, acidic pH).
Oxidative degradation products The formation of various degradation products can result in multiple small peaks. Prepare samples immediately before analysis and store them in an autosampler cooled to 4°C.
Contamination Ensure all solvents, vials, and equipment are clean and free of contaminants that could react with the flavonoid.

Data Presentation

Table 1: Factors Affecting Flavonoid Stability and Recommended Conditions for this compound
Factor Effect on Stability Recommended Conditions
Temperature High temperatures accelerate degradation.Store solid at ≤ -20°C. Store solutions at 2-8°C (short-term) or -80°C (long-term).
pH Degrades in neutral and alkaline conditions.Maintain in acidic conditions (pH 3-6). Myricetin is most stable at pH 2.0.[2]
Light UV and visible light cause photodegradation.Store in opaque containers or protect from light with foil.
Oxygen Leads to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen, argon). Use deoxygenated solvents for solutions.
Humidity Promotes hydrolysis.Store in a desiccated environment.
Table 2: Quantitative Stability Data for Myricetin and Related Flavonoid Glycosides (as a reference)
Compound Condition Parameter Value Reference
MyricetinpH 2.0, 37°CHalf-life (t1/2)Relatively stable[2]
MyricetinpH 7.4 (PBS buffer)DegradationFastest among tested flavonoids (quercetin, myricitrin)[1]
MyricetinPhotodegradation in waterDegradation rate0.0239 min⁻¹ (5 µmol·L⁻¹)[6]
Flavonoid GlycosidesStorage at 1°C, dark, 98% humidity for 7 daysTotal Loss7-46%[7]
Quercetin ConjugatesShredded lettuce, exposed to lightTotal Loss6-94% (variety dependent)[7]

Note: The data for Myricetin and other flavonoid glycosides are provided as a proxy due to the limited availability of specific stability data for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24, 48, and 72 hours. Also, reflux the stock solution at 80°C for 2, 4, and 8 hours.

  • Photodegradation: Expose the stock solution to direct sunlight for 1, 2, and 4 days. As a control, keep a sample wrapped in aluminum foil under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and alkaline samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a validated HPLC-UV method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B (wash)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 354 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

degradation_pathway M3R This compound Myricetin Myricetin (Aglycone) M3R->Myricetin Hydrolysis (Acid, Base, Enzyme) Oxidized_Products Oxidized Degradation Products M3R->Oxidized_Products Oxidation (Oxygen, Peroxide) Hydrolyzed_Sugars Robinose M3R->Hydrolyzed_Sugars Hydrolysis Myricetin->Oxidized_Products

Caption: Primary degradation pathways of this compound.

experimental_workflow start Start: Sample Preparation storage_solid Solid Compound Storage (-20°C, dark, dry) start->storage_solid prep_solution Solution Preparation (Acidic buffer, deoxygenated solvent) storage_solid->prep_solution storage_solution Solution Storage (4°C short-term, -80°C long-term, dark) prep_solution->storage_solution experiment Experimental Use (Minimize light & air exposure) prep_solution->experiment storage_solution->experiment analysis HPLC Analysis (Stability-Indicating Method) experiment->analysis data Data Interpretation analysis->data

Caption: Recommended workflow for handling this compound.

myricetin_pi3k_pathway Myricetin Myricetin PI3K PI3K Myricetin->PI3K Inhibits Apoptosis Apoptosis Myricetin->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Myricetin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Myricetin-3-O-robinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Myricetin-3-O-robinoside, focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like many flavonoid glycosides, this compound's low oral bioavailability is likely due to a combination of factors. Flavonoids, in general, face challenges with poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1] Furthermore, they can be unstable in the diverse pH environments of the GI tract and are subject to extensive first-pass metabolism by enzymes in the intestines and liver, as well as by the gut microbiota.[1] The sugar moiety (robinose) in this compound can increase its water solubility compared to its aglycone (myricetin), but it may also hinder its passive diffusion across the intestinal epithelium.[2][3]

Q2: What is the role of the gut microbiota in the absorption of this compound?

A2: The gut microbiota plays a crucial role in the metabolism of flavonoid glycosides.[1][2] Unabsorbed this compound that reaches the colon can be metabolized by bacterial enzymes. These enzymes can hydrolyze the glycosidic bond, releasing the aglycone, myricetin (B1677590). This deglycosylation is often a prerequisite for absorption.[4] The gut microbiota can further break down the flavonoid structure into smaller phenolic compounds, which can then be absorbed into the bloodstream and may contribute to the overall biological activity.[5]

Q3: Should I administer the aglycone (myricetin) instead of the glycoside (this compound) to improve bioavailability?

A3: Not necessarily. While flavonoid aglycones are generally more lipophilic and can be more readily absorbed by passive diffusion, the glycosides can sometimes exhibit higher plasma concentrations and longer residence times in vivo.[6][7] The absorption of some flavonoid glycosides can be facilitated by sugar transporters, such as the sodium-dependent glucose transporter 1 (SGLT1).[2][8] However, the presence of the aglycone can sometimes inhibit these transporters, creating a complex interaction.[8] The choice between the aglycone and the glycoside may depend on the specific biological activity being investigated, as the glycoside form itself may have unique therapeutic properties.[2]

Q4: What are the primary formulation strategies to enhance the bioavailability of this compound?

A4: The main strategies focus on improving the solubility, dissolution rate, and stability of the compound, as well as protecting it from premature metabolism. Key approaches include:

  • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, which can improve the solubilization and absorption of lipophilic compounds.[5][9]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in polymeric nanoparticles can protect it from degradation in the GI tract and enhance its absorption.[9]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can increase the dissolution rate by presenting the compound in an amorphous state.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the flavonoid.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution. 1. Particle Size Reduction: Micronize the compound to increase its surface area and dissolution rate. 2. Formulation Strategies: Formulate as a nanoemulsion, nanosuspension, solid dispersion, or in a complex with cyclodextrins.
Degradation in the gastrointestinal tract. 1. Encapsulation: Use nanoencapsulation techniques (e.g., liposomes, polymeric nanoparticles) to protect the compound from the harsh GI environment.[1]
Low permeability across the intestinal epithelium. 1. Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers (use with caution and thorough investigation). 2. Lipid-Based Formulations: These can facilitate lymphatic absorption, bypassing first-pass metabolism in the liver.
High variability in plasma concentrations between individual animals. Fed vs. Fasted State: The presence of food can significantly impact the absorption of poorly soluble compounds.1. Standardize Administration Conditions: Ensure all animals are in a consistent state (e.g., fasted overnight) before and during the experiment.[9]
Inconsistent Dosing: Inaccurate oral gavage technique.1. Proper Training: Ensure personnel are properly trained in oral gavage techniques to deliver the full dose accurately.
Lack of biological response despite measurable plasma levels. Active Metabolite: The in vivo activity may be due to a metabolite of this compound (e.g., myricetin or smaller phenolic acids) rather than the parent compound.1. Metabolite Profiling: Develop analytical methods to identify and quantify major metabolites in plasma and target tissues.[1] 2. In Vitro Testing of Metabolites: Synthesize or isolate major metabolites and test their activity in relevant in vitro assays.
Insufficient Target Engagement: The achieved plasma concentration may not be sufficient to elicit a response at the target site.1. Dose-Ranging Studies: Conduct dose-escalation studies to determine the optimal dose for the desired biological effect. 2. Tissue Distribution Studies: Analyze the concentration of the compound and its metabolites in the target tissue.

Data on Bioavailability Enhancement of Myricetin and its Glycosides

Compound Formulation In Vivo Model Key Findings Reference
MyricetinMicroemulsionSprague-Dawley Rats14.43-fold increase in oral bioavailability compared to myricetin suspension.[3]
MyricetinSelf-Nanoemulsifying Drug Delivery System (SNEDDS)Sprague-Dawley Rats2.53 to 6.33-fold increase in oral bioavailability depending on the specific SNEDDS formulation.
MyricetinNanosuspensionRats1.61 to 3.57-fold increase in relative bioavailability depending on the stabilizer used.
MyricetinCasein NanomicellesRatsEnhanced absorption in the small intestine compared to myricetin standard sample.
MyricetinN/A (co-administered with Losartan)RatsIncreased bioavailability of Losartan (B1675146), suggesting inhibition of CYP enzymes and P-glycoprotein by myricetin.[10]

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Study of a Flavonoid Glycoside Formulation in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., nanoemulsion, suspension) at the desired concentration.

    • Administer a single dose orally via gavage. The volume is typically 1-2 mL.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Processing and Storage:

    • Transfer the plasma to clean tubes.

    • To prevent degradation, especially for unstable compounds, immediately acidify the plasma with a small amount of an appropriate acid (e.g., formic acid).[5]

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites (e.g., myricetin) in plasma.

    • The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

    • Calculate the relative bioavailability of the enhanced formulation compared to a control suspension.

Signaling Pathways and Experimental Workflows

Myricetin and PI3K/Akt Signaling Pathway

Myricetin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival, proliferation, and apoptosis.[11]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Myricetin Myricetin Myricetin->PI3K inhibits

Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.

Myricetin Glycosides and MAPK Signaling Pathway

Myricetin glycosides, such as Myricetin-3-O-β-d-galactopyranoside, have been demonstrated to inhibit the activation of the MAPK signaling pathway, which is involved in inflammatory responses and matrix metalloproteinase (MMP) production.[12][13]

MAPK_Pathway Stimulus External Stimulus (e.g., UV Radiation) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inflammation Inflammation & MMP Production AP1->Inflammation Myricetin_Glycoside This compound Myricetin_Glycoside->p38 inhibits Myricetin_Glycoside->JNK inhibits

Caption: Inhibition of the MAPK pathway by Myricetin Glycosides.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a logical workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.

Bioavailability_Workflow Start Start: Low Bioavailability of This compound Screening Formulation Screening (Solubility & Stability) Start->Screening Optimization Formulation Optimization (e.g., Particle Size, Encapsulation Efficiency) Screening->Optimization InVitro In Vitro Characterization (Dissolution, Permeability) Optimization->InVitro InVivo In Vivo Pharmacokinetic Study (Rat Model) InVitro->InVivo Analysis Data Analysis (Calculate Relative Bioavailability) InVivo->Analysis End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Workflow for enhancing in vivo bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Myricetin and Its Glycoside Analogue, Myricetin-3-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Myricetin (B1677590), a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, is renowned for its potent antioxidant properties.[1][2] Its glycosidic forms, where a sugar moiety is attached to the flavonoid structure, are also prevalent in nature. Understanding the comparative antioxidant efficacy between the aglycone (Myricetin) and its glycosides is crucial for their potential therapeutic applications. This guide focuses on comparing the antioxidant activity of Myricetin with Myricetin-3-O-α-L-rhamnoside, providing available quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound can be evaluated through various assays that measure its capacity to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for Myricetin and Myricetin-3-O-α-L-rhamnoside. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayResultReference
Myricetin Deoxyribose Degradation AssayPro- and antioxidant effects observed[3][4]
FRAP2.28 times more active than Trolox[5]
DPPH IC50--
ABTS IC50--
Myricetin-3-O-α-L-rhamnoside Computational (BDE)Antioxidant potential as good as Myricetin[6][7]
Antioxidant Assay (unspecified)EC50 value reported[8]

BDE: Bond Dissociation Enthalpy; FRAP: Ferric Reducing Antioxidant Power; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: half maximal inhibitory concentration; EC50: half maximal effective concentration.

A computational study suggests that Myricetin-3-O-α-L-rhamnopyranoside possesses an antioxidant potential comparable to its parent molecule, Myricetin.[6][7] This is based on the calculation of bond dissociation enthalpies (BDEs), where a lower BDE indicates a greater ability to donate a hydrogen atom to neutralize free radicals. The study found that the lowest BDE for Myricetin-3-O-α-L-rhamnopyranoside was similar to that of Myricetin.[6][7] While experimental data for this specific glycoside is limited, one study reports an EC50 value from an antioxidant assay, confirming its activity.[8] Myricetin itself has demonstrated significant antioxidant effects in various assays, including the deoxyribose degradation assay and the FRAP assay, where it was found to be more active than the standard antioxidant Trolox.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for common in vitro antioxidant assays used to evaluate flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (Myricetin, Myricetin-3-O-robinoside)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • Pipettes, test tubes, or microplates

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.2 mM). This solution should be freshly prepared and protected from light.[9]

  • Preparation of test solutions: Dissolve the test compounds and positive control in a suitable solvent to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.[10]

  • Assay:

    • In a test tube or microplate well, mix a specific volume of the test compound solution with a fixed volume of the DPPH solution.[11]

    • A control is prepared by mixing the solvent with the DPPH solution.[11]

    • A blank contains only the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[9][11]

  • Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).[9][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[12][13]

Reagents and Equipment:

  • ABTS

  • Potassium persulfate

  • Ethanol or water

  • Test compounds

  • Positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of approximately 0.70 at 734 nm.[12]

  • Assay:

    • Add a small volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.[12]

    • A control is prepared with the solvent and the ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15]

Reagents and Equipment:

  • FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution)

  • Test compounds

  • Positive control (e.g., FeSO₄)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP working solution by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v).[16]

  • Assay:

    • Add a small volume of the test compound solution to a larger volume of the pre-warmed FRAP reagent.[16]

    • A standard curve is generated using known concentrations of FeSO₄.[15]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).[14]

  • Measurement: Measure the absorbance of the blue-colored product at a wavelength of around 593 nm.[14][16]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with the standard curve and is expressed as ferric reducing equivalents (e.g., µM Fe(II)/g of sample).

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (Myricetin / Myricetin Glycoside) Mix Mix Compound/ Control with Reagent Compound->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Reagent Radical Solution (DPPH / ABTS) Reagent->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: General workflow for in vitro antioxidant activity assays.

Myricetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[2] The Nrf2 and PI3K/AKT pathways are key players in the cellular antioxidant defense system.[1]

Antioxidant_Signaling_Pathway cluster_myricetin Myricetin Action cluster_response Cellular Response Myricetin Myricetin PI3K PI3K Myricetin->PI3K activates Nrf2 Nrf2 Myricetin->Nrf2 activates AKT AKT PI3K->AKT activates AKT->Nrf2 activates CellSurvival Cell Survival AKT->CellSurvival promotes Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->CellSurvival protects

Caption: Myricetin's antioxidant signaling via PI3K/AKT and Nrf2 pathways.

Conclusion

While direct experimental comparisons between this compound and Myricetin are currently lacking, the available computational data for the closely related Myricetin-3-O-α-L-rhamnoside suggests a comparable antioxidant potential to the aglycone. Myricetin is a well-established antioxidant that acts through both direct radical scavenging and the modulation of key cellular defense pathways. The glycosylation at the 3-position with a rhamnose sugar does not appear to significantly diminish its antioxidant capacity in theoretical models. However, further experimental studies employing standardized assays are imperative to definitively elucidate the comparative antioxidant efficacy of Myricetin and its various glycosides, including this compound. Such research will be invaluable for the development of these natural compounds as potential therapeutic agents against oxidative stress-related diseases.

References

A Comparative Analysis of Myricetin-3-O-robinoside and Myricetin-3-O-rhamnoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, Myricetin (B1677590) and its glycoside derivatives stand out for their diverse pharmacological potential. This guide provides a comparative overview of two such derivatives, Myricetin-3-O-robinoside and Myricetin-3-O-rhamnoside, to aid researchers, scientists, and drug development professionals in their exploration of these natural compounds. This document summarizes their biochemical properties, biological activities supported by experimental data, and the underlying molecular mechanisms.

Biochemical Profile

This compound and Myricetin-3-O-rhamnoside are both flavonoid glycosides, with a shared myricetin aglycone. The key structural difference lies in the sugar moiety attached at the 3-O position. This compound contains a robinobiose disaccharide, while Myricetin-3-O-rhamnoside possesses a rhamnose monosaccharide. This seemingly subtle variation in their glycosidic substitution can significantly influence their physicochemical properties and biological activities.

PropertyThis compoundMyricetin-3-O-rhamnoside
Molecular Formula C27H30O17C21H20O12
Molecular Weight 626.52 g/mol 464.38 g/mol
Aglycone MyricetinMyricetin
Glycosidic Moiety RobinobioseRhamnose

Comparative Biological Activities: A Data-Driven Overview

While direct comparative studies between this compound and Myricetin-3-O-rhamnoside are limited, existing research provides valuable insights into their individual biological effects. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of these flavonoids is a cornerstone of their therapeutic potential. Various assays are employed to quantify their ability to scavenge free radicals and inhibit oxidative processes.

AssayThis compoundMyricetin-3-O-rhamnosideReference
DPPH Radical Scavenging (IC50) Data not available1.4 µg/mL[1]
Lipid Peroxidation Inhibition (IC50) Data not available220 µg/mL[1]
Xanthine Oxidase Inhibition Data not available59% inhibition at 100 µg/mL[1]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids are known to modulate inflammatory pathways, and the available data for these two compounds are presented below.

AssayThis compoundMyricetin-3-O-rhamnosideReference
Nitric Oxide (NO) Production Inhibition Data not availableData not available
Anticancer Activity

The potential of flavonoids to inhibit cancer cell growth is an active area of investigation. The cytotoxic effects of Myricetin-3-O-rhamnoside against breast cancer cells have been reported.

Cell LineAssayThis compoundMyricetin-3-O-rhamnoside (IC50)Reference
MDA-MB-231 (Breast Cancer) MTTData not available56.26 ± 8.50 µM[2]
MDA-MB-231 (Breast Cancer) SRBData not available88.64 ± 7.14 µM[2]

Mechanisms of Action and Signaling Pathways

Myricetin-3-O-rhamnoside has been shown to exert its biological effects through the modulation of specific signaling pathways.

Anticancer Mechanism of Myricetin-3-O-rhamnoside:

Research indicates that Myricetin-3-O-rhamnoside can retard the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC), which are considered poor prognostic markers in breast cancer.[2] It has been shown to down-regulate HYAL expression and form a stable complex with the enzyme, thereby inhibiting its activity.[2]

anticancer_pathway M3R Myricetin-3-O-rhamnoside HYAL Hyaluronidase (HYAL) M3R->HYAL Inhibits ODC Ornithine Decarboxylase (ODC) M3R->ODC Inhibits Proliferation Cell Proliferation HYAL->Proliferation Promotes ODC->Proliferation Promotes

Caption: Anticancer mechanism of Myricetin-3-O-rhamnoside.

Information regarding the specific signaling pathways modulated by this compound is currently scarce in the available literature.

Experimental Protocols

For researchers looking to validate or expand upon these findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample Test Compound Sample->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH radical scavenging assay workflow.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

mtt_workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Viability Calculate % Viability Measure->Viability IC50 Determine IC50 Viability->IC50

Caption: MTT assay workflow for cytotoxicity.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge on this compound and Myricetin-3-O-rhamnoside. The available data suggests that Myricetin-3-O-rhamnoside is a potent antioxidant and exhibits promising anticancer activity, with established mechanisms of action. In contrast, the biological activities and mechanistic pathways of this compound remain largely unexplored, presenting a significant opportunity for future research.

To build a more comprehensive comparative profile, further studies are warranted to:

  • Isolate and purify this compound to enable robust biological testing.

  • Conduct head-to-head comparative studies of both compounds across a range of biological assays.

  • Elucidate the signaling pathways modulated by this compound.

  • Investigate the structure-activity relationship to understand how the different sugar moieties influence their pharmacological effects.

Such research will be invaluable for unlocking the full therapeutic potential of these myricetin glycosides in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of Myricetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Myricetin (B1677590), a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, is renowned for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4] In nature, myricetin often exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties. This glycosylation significantly influences its physicochemical properties and biological activities. This guide provides a detailed comparison of myricetin and its glycosides, focusing on their structure-activity relationships (SAR), supported by quantitative data and experimental protocols.

The biological potency of myricetin is largely attributed to the number and position of hydroxyl groups on its flavonoid core.[2][5] Glycosylation, the enzymatic attachment of sugars, alters the molecule's polarity, size, and stereochemistry, which in turn modulates its bioavailability and interaction with molecular targets. Generally, the aglycone (myricetin) exhibits stronger activity in in vitro assays, as the sugar moiety can sterically hinder the hydroxyl groups responsible for radical scavenging or enzyme binding. However, glycosylation can also enhance solubility and alter transport across cell membranes.

Quantitative Comparison of Biological Activities

The following tables summarize the inhibitory concentrations (IC50) of myricetin and its various glycosides across different biological assays, providing a clear comparison of their potency.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity

Compoundα-Glucosidase IC50α-Amylase IC50Source
Myricetin414 µM-[6]
Myricetin-3-O-rhamnoside69.02 µg/mL65.17 µg/mL[7]
Myricetin-3-O-(2''-O-galloyl)-α-L-rhamnoside1.32 µM-
Myricetin-3-O-(4''-O-galloyl)-α-L-rhamnoside1.77 µM-
Acarbose (Positive Control)87.70 µg/mL / 238.33 µg/mL32.25 µg/mL[7][8]

Note: Direct comparison of µM and µg/mL values requires molar mass conversion.

Table 2: Cytotoxicity Against Human Leukemic Cell Lines

CompoundCell LineActivity (GI50)Source
MyricetinVarious Leukemic LinesInactive[9]
Myricetin 3,7,4',5'-tetramethyl etherVarious Leukemic LinesActive[9]
Myricetin 3',5-diacetyl-3,7,4',5'-tetramethyl etherVarious Leukemic LinesMore active than the tetramethyl ether[9]

Table 3: Antiviral Activity

CompoundVirusActivity (EC50)Source
MyricetinHIV-1230 µM[10]
Myricetin 3-rhamnoside (MR)HIV-11.4 µM[10]
Myricetin 3-(6-rhamnosylgalactoside) (MRG)HIV-10.45 µM[10]
Myricetin 3-rhamnoside (MR)Chikungunya Virus (CHIKV)Dose-dependent reduction in viral titer[11]
Myricetin 3-(6-rhamnosylgalactoside) (MRG)Chikungunya Virus (CHIKV)Significant reduction in viral titer[11]

Structure-Activity Relationship Insights

  • Antioxidant Activity : The potent antioxidant and radical-scavenging effects of myricetin are primarily due to the presence of the B-ring catechol group.[5] Glycosylation at the C3 position can decrease this activity by blocking a key hydroxyl group.

  • Enzyme Inhibition :

    • α-Glucosidase: Myricetin itself is an inhibitor of α-glucosidase.[6] Interestingly, certain glycosides, particularly those with an additional galloyl moiety, show significantly enhanced inhibitory activity, being several hundred times more potent than the standard drug, acarbose.[8] This suggests that the sugar and galloyl groups may form additional favorable interactions within the enzyme's active site.

    • Tyrosinase: The inhibitory activity of flavonoids against tyrosinase is well-documented. The presence of a hydroxyl group at the C7 position is a strong contributor to this inhibition.[12]

  • Antiviral Activity : In the case of HIV-1, glycosylation dramatically increases the antiviral potency of myricetin.[10] It is hypothesized that the glycosyl moiety may play a role in the transport of the flavonoid into the cell. Once inside, the sugar may be cleaved, releasing the active myricetin aglycone to inhibit reverse transcriptase.[10]

  • Cytotoxicity : Myricetin aglycone was found to be inactive against several human leukemic cell lines, whereas its ether and acetylated derivatives showed significant cytostatic and cytotoxic activities.[9] This highlights that modifications to the hydroxyl groups, other than glycosylation, can also profoundly impact biological activity.

Visualizing Relationships and Workflows

SAR_Logic cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Biological Activity Aglycone Myricetin Aglycone (Core Structure) StericHindrance Steric Hindrance Aglycone->StericHindrance Affects Glycosylation Glycosylation (Sugar Moiety) Solubility Solubility Glycosylation->Solubility Increases Bioavailability Bioavailability Glycosylation->Bioavailability Modulates Glycosylation->StericHindrance Increases Modification Other Modifications (e.g., Galloylation) Modification->Bioavailability Modulates Enzyme Enzyme Inhibition Modification->Enzyme Increases Activity Antiviral Antiviral Solubility->Antiviral Bioavailability->Antiviral Cytotoxicity Cytotoxicity Bioavailability->Cytotoxicity Antioxidant Antioxidant StericHindrance->Antioxidant Decreases Activity StericHindrance->Enzyme Decreases Activity Experimental_Workflow start Start: α-Glucosidase Inhibition Assay prep_enzyme Prepare α-glucosidase solution (e.g., 2 U/mL) start->prep_enzyme prep_sample Prepare test sample (Myricetin glycoside) at various concentrations start->prep_sample pre_incubate Pre-incubate enzyme with test sample for 5 min at 37°C prep_enzyme->pre_incubate prep_sample->pre_incubate add_substrate Add pNPG substrate (1 mM) to initiate the reaction pre_incubate->add_substrate incubate Incubate mixture for 20 min at 37°C add_substrate->incubate terminate Terminate reaction with Na2CO3 (1 mM) incubate->terminate measure Measure absorbance at 405 nm using a microplate reader terminate->measure calculate Calculate % Inhibition and IC50 value measure->calculate MAPK_Pathway cluster_mapk MAPK Signaling Cascade UVA UVA Irradiation ROS Cellular ROS Production UVA->ROS p38 p38 ROS->p38 Activates ERK ERK ROS->ERK Activates JNK JNK ROS->JNK Activates M3G Myricetin Glycoside (e.g., M3G) M3G->ROS Inhibits M3G->p38 Inhibits M3G->ERK Inhibits M3G->JNK Inhibits AP1 AP-1 Activation p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates MMP1 MMP-1 Upregulation AP1->MMP1 Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) AP1->Inflammation Photoaging Photoaging Effects MMP1->Photoaging Inflammation->Photoaging

References

Validating the Anti-inflammatory Effects of Myricetin-3-O-robinoside: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Myricetin-3-O-robinoside and other prominent anti-inflammatory compounds, with a focus on their impact on gene expression. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of novel anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of this compound and comparator compounds—Quercetin, Kaempferol, and Dexamethasone—are often evaluated by their ability to suppress the expression of key pro-inflammatory genes. Below is a summary of their effects on the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), crucial mediators of the inflammatory response. The data, collated from various studies, demonstrates the potent inhibitory effects of these compounds on inflammation-induced gene expression.

CompoundTarget GeneCell TypeInducerConcentrationResult
Myricetin-3-O-β-d-galactopyranoside TNF-αHaCaT KeratinocytesUVA25 µM66.6% reduction in protein levels[1]
IL-6HaCaT KeratinocytesUVA25 µM81.3% reduction in protein levels[1]
IL-1βHaCaT KeratinocytesUVA25 µM52.6% reduction in protein levels[1]
Quercetin TNF-αHuman Peripheral Blood Mononuclear Cells-10-50 µMSignificant dose-dependent decrease in gene expression[2]
IL-6Human Gingival FibroblastsLPS5-20 µMSignificant inhibition of production[3]
IL-1βHuman Gingival FibroblastsLPS5-20 µMSignificant inhibition of production[3]
ICAM-1, IL-6, IL-8, MCP-1ARPE-19 cellsIL-1β20 µMClear reduction in mRNA expression[4]
Kaempferol TNF-αRat Brain (in vivo)Rotenone10-20 mg/kg19.8% and 67.6% decrease in levels, respectively[5]
IL-6Rat Brain (in vivo)Rotenone10-20 mg/kg26.7% and 62.8% decrease in levels, respectively[5]
IL-1βSW982 cellsIL-1β2-50 µmol/LSignificant suppression of mRNA and protein levels[6]
Dexamethasone TNF-αHuman Subcutaneous AdipocytesTNF-α-Inhibition of TNF-α induced mRNA expression[7]
IL-6A549 cellsIL-1β1 µMRepression of IL-1β induced gene expression[8]
IL-1βHuman Subcutaneous AdipocytesTNF-α-Inhibition of TNF-α induced mRNA expression[7]

Experimental Protocols

To aid in the replication and validation of these findings, detailed experimental protocols for cell culture, induction of inflammation, and gene expression analysis are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a commonly used and appropriate model for in vitro anti-inflammatory assays.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed the RAW 264.7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Induction of Inflammation: To induce an inflammatory response, stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • Treatment: Prepare stock solutions of this compound and comparator compounds in Dimethyl Sulfoxide (DMSO). Pre-treat the cells with the desired concentrations of the test compounds for 1-2 hours prior to stimulation with LPS. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO) and a positive control (LPS alone).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: After the desired incubation period (e.g., 6 or 24 hours), lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of high-purity RNA.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR: Perform real-time PCR using a suitable qPCR master mix and validated primers for the target genes (TNF-α, IL-6, IL-1β) and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The results can be expressed as fold change in gene expression in treated samples relative to the LPS-stimulated control.

Visualization of Key Pathways and Workflows

To visually represent the complex biological processes and experimental procedures involved in this research, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Gene Expression Analysis cluster_outcome Outcome start RAW 264.7 Macrophage Culture seeding Seed cells in 6-well plates start->seeding pretreatment Pre-treat with Test Compounds (this compound, etc.) seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation rna_extraction Total RNA Extraction stimulation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Target Genes (TNF-α, IL-6, IL-1β) cdna_synthesis->qrt_pcr data_analysis Data Analysis (2-ΔΔCt Method) qrt_pcr->data_analysis result Validation of Anti-inflammatory Effects data_analysis->result

Caption: Experimental workflow for validating anti-inflammatory effects.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_inhibition Inhibition by this compound cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) MAPK->Inflammatory_Genes promotes Myricetin This compound Myricetin->IKK inhibits Myricetin->MAPK inhibits NFkB_active->Inflammatory_Genes promotes

Caption: LPS-induced inflammatory signaling pathway and Myricetin's inhibitory action.

References

A Comparative Guide to the Quantification of Myricetin-3-O-robinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Myricetin-3-O-robinoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. While direct cross-validation studies for this specific compound are limited in publicly available literature, this document collates and compares validated methods for the quantification of its aglycone, myricetin (B1677590), and structurally related flavonoid glycosides. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, from routine quality control to sensitive pharmacokinetic studies.

Quantitative Method Performance

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques for the analysis of flavonoids. The following table summarizes key validation parameters for the quantification of myricetin and related flavonoid glycosides using these methods, based on available data.

ParameterHPLC-UV (Myricetin)LC-MS/MS (Myricetin)HPTLC (Myricetin)
Linearity (r²) > 0.999[1]0.991-0.998[2][3]> 0.99[4]
Linear Range 0.88-88.3 µg/mL[1]2-4,000 ng/mL[5]0.4-2.0 µ g/band [4]
Limit of Detection (LOD) 0.075 µg/mL (Quercetin)[6]0.03-0.04 µg/mL[2][3]0.0939 µ g/band [4]
Limit of Quantification (LOQ) 0.10 µg/mL (Quercetin)[6]0.11-0.13 µg/mL[2][3]0.2845 µ g/band [4]
Accuracy (% Recovery) > 89%[1]> 87%[2][3]98.07-102.15% (Quercetin)[6]
Precision (%RSD) < 2%[6]< 10% (Intra-day & Inter-day)[2][3]< 2%[6]

Note: Data for this compound is not explicitly available in the reviewed literature. The data for HPLC-UV and LC-MS/MS is for the aglycone myricetin, which will have different retention characteristics but similar spectral and mass spectrometric properties. HPTLC data is for myricetin and related flavonoids. The performance parameters for this compound are expected to be within a similar range but would require specific method validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for the quantification of myricetin and its glycosides based on the surveyed literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

Sample Preparation:

  • Extraction: Plant material is typically extracted with a solvent such as 70% ethanol (B145695) through methods like maceration or sonication.

  • Hydrolysis (for aglycone analysis): To quantify the total aglycone content, the extract is subjected to acid hydrolysis (e.g., with 0.1 M HCl) to cleave the glycosidic bonds.

  • Purification: The hydrolyzed or non-hydrolyzed extract is then filtered and may be further purified using solid-phase extraction (SPE) if the matrix is complex.

  • Final Solution: The sample is dissolved in the mobile phase before injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorbance wavelength of myricetin, which is around 370 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of myricetin.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for pharmacokinetic studies.

Sample Preparation:

  • Extraction: Similar to HPLC-UV, extraction is performed using an appropriate solvent.

  • Purification: Due to the high sensitivity of the mass spectrometer, a thorough clean-up of the sample is often necessary, typically involving SPE.

  • Internal Standard: An internal standard (e.g., a structurally similar compound not present in the sample) is added to correct for matrix effects and variations in instrument response.

LC-MS/MS Conditions:

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids as it provides a strong [M-H]⁻ ion.

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

Sample and Standard Preparation:

  • Extraction: Samples are extracted with a suitable solvent.

  • Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

Chromatographic Development and Detection:

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.

  • Mobile Phase: A mixture of solvents is used to achieve separation. For flavonoids, a common mobile phase is a mixture of toluene, ethyl acetate, formic acid, and methanol.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection and Quantification: After development, the plate is dried and the separated bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is used for quantification by measuring the absorbance or fluorescence of the bands. A calibration curve is prepared by applying different concentrations of the standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for analytical method validation and a common signaling pathway involving flavonoids.

analytical_method_validation_workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Sample Analysis & Reporting define_analyte Define Analyte & Matrix select_method Select Analytical Technique (HPLC, LC-MS, HPTLC) define_analyte->select_method optimize_conditions Optimize Chromatographic Conditions select_method->optimize_conditions specificity Specificity / Selectivity optimize_conditions->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness sample_prep Sample Preparation robustness->sample_prep run_analysis Perform Analysis sample_prep->run_analysis quantification Quantify Analyte run_analysis->quantification report Report Results quantification->report

Caption: Workflow for Analytical Method Validation.

flavonoid_signaling_pathway Myricetin This compound (or other flavonoids) ROS Reactive Oxygen Species (ROS) Myricetin->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Myricetin->AntioxidantEnzymes Upregulates Inflammation Inflammation (e.g., NF-κB pathway) Myricetin->Inflammation Inhibits CellProtection Cellular Protection Myricetin->CellProtection Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress Induces AntioxidantEnzymes->ROS Neutralizes OxidativeStress->Inflammation Promotes CellularDamage Cellular Damage Inflammation->CellularDamage Leads to

Caption: Antioxidant and Anti-inflammatory Signaling of Flavonoids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.